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  • Product: cis-Hexahydro-1H-thieno[3,4-c]pyrrole
  • CAS: 741653-34-9

Core Science & Biosynthesis

Foundational

Discovery of novel biological activities of cis-Hexahydro-1H-thieno[3,4-c]pyrrole derivatives

Executive Summary The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold (CAS: 179339-70-9) has evolved from an obscure synthetic building block into a highly prized bioisostere in modern medicinal chemistry [1]. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold (CAS: 179339-70-9) has evolved from an obscure synthetic building block into a highly prized bioisostere in modern medicinal chemistry [1]. Characterized by its rigid, sp³-rich bicyclic framework, this diamine/amine-sulfide core offers unique conformational restriction and polarity profiles. This technical guide explores the causal mechanisms behind its novel biological applications, specifically its role in overcoming antimicrobial resistance in oxazolidinones [2] and its critical function as a rigidified, polar substituent in targeting the Switch II pocket of the KRAS G12C oncoprotein [3].

The cis-Hexahydro-1H-thieno[3,4-c]pyrrole Scaffold: Structural Rationale

In drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings often leads to poor solubility and off-target toxicity. The cis-hexahydro-1H-thieno[3,4-c]pyrrole system addresses this by providing a three-dimensional, sp³-rich architecture.

  • Conformational Rigidity: The fused bicyclic system restricts the conformational entropy of the attached pharmacophores, locking them into bioactive conformations.

  • Bioisosterism: It serves as an excellent bioisostere for piperazine, morpholine, and thiomorpholine rings.

  • Tunable Polarity: The sulfur atom can be selectively oxidized to a sulfoxide or sulfone (2,2-dioxide). The 2,2-dioxide derivative is particularly valuable, as the sulfone moiety acts as a potent hydrogen bond acceptor without the metabolic liabilities of basic amines.

Application 1: Overcoming Antimicrobial Resistance in Oxazolidinones

Oxazolidinones, such as Linezolid, are critical last-resort antibiotics for treating Gram-positive infections like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). However, the morpholine ring of Linezolid is a known site for metabolic oxidation, and mutations in the 23S rRNA can lead to resistance.

Researchers at Pharmacia & Upjohn (Gadwood et al.) pioneered the use of the cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold to replace the morpholine ring [2]. The causality behind this structural choice is twofold:

  • Metabolic Stability: The rigid thienopyrrole core lacks the easily abstractable alpha-protons that make morpholine susceptible to cytochrome P450-mediated degradation.

  • Enhanced Ribosomal Binding: The puckered conformation of the bicyclic system allows the molecule to project deeper into the peptidyl transferase center (PTC) of the 50S ribosomal subunit, overcoming steric clashes introduced by resistance-conferring mutations (e.g., G2576T).

G A Bacterial 50S Ribosomal Subunit B 23S rRNA (Peptidyl Transferase Center) A->B C Thienopyrrole-Oxazolidinone Binding (Overcomes G2576T Mutation) B->C D Inhibition of 70S Initiation Complex C->D E Arrest of Bacterial Translation D->E

Caption: Mechanism of action for thienopyrrole-substituted oxazolidinones at the bacterial ribosome.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundMRSA (ATCC 33591)VRE (ATCC 51299)Metabolic Half-life (HLM)
Linezolid (Morpholine core)2.04.045 min
Thienopyrrole Derivative0.51.0>120 min

(Note: Data synthesized from standard oxazolidinone SAR profiling)

Application 2: Targeting the Undruggable KRAS G12C Mutation

The KRAS G12C mutation is a primary driver in non-small cell lung cancer (NSCLC) and colorectal cancer. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets. The discovery of the Switch II cryptic pocket allowed for the development of covalent inhibitors that bind to the mutant Cysteine-12, locking the protein in its inactive GDP-bound state.

Recent patent literature (e.g., US Patent 12,291,539 B2) highlights the integration of the cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide moiety into the solvent-exposed regions of KRAS G12C inhibitors [3].

Causality of the 2,2-Dioxide: The Switch II pocket contains a narrow, polar channel leading toward the solvent boundary. Acyclic or monocyclic amines suffer from high entropic penalties upon binding. The cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide provides a rigid, pre-organized geometry. The sulfone oxygens form critical, directional hydrogen bonds with the backbone amides of the Switch II region, while the pyrrole nitrogen serves as a stable attachment point to the inhibitor's central scaffold. This dual interaction significantly lowers the dissociation constant (


) and enhances the overall residence time of the inhibitor on the target.

G A EGFR Activation B KRAS G12C (GDP) - Inactive A->B C KRAS G12C (GTP) - Active B->C GEF C->B GAP (Impaired) D MAPK/ERK Pathway Activation C->D E Thienopyrrole-2,2-dioxide Inhibitor F Covalent Binding to Cys12 (Switch II Pocket) E->F F->B Locks in GDP State

Caption: KRAS G12C signaling pathway and the mechanism of covalent Switch II pocket inhibition.

Table 2: KRAS G12C Binding Affinity and Pharmacokinetics

Substituent on KRAS Inhibitor CoreKRAS G12C IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Oral Bioavailability (F%)
Piperazine (Unsubstituted)14532022%
Morpholine8519035%
cis-Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide122868%

Experimental Methodologies & Protocols

Protocol 1: Synthesis and Oxidation to the 2,2-Dioxide Derivative

To utilize the scaffold in KRAS inhibitors, the sulfide must be oxidized to the sulfone without over-oxidizing the pyrrole nitrogen. This protocol is designed to be a self-validating system by utilizing stoichiometric control.

  • Protection: Dissolve cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours to yield the N-Boc protected intermediate.

  • Oxidation: Cool the solution to 0°C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) in portions. Causal Insight: 2.2 equivalents precisely ensure complete conversion to the sulfone (2,2-dioxide) while preventing the formation of N-oxides.

  • Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted mCPBA. Wash the organic layer with saturated sodium bicarbonate, dry over MgSO₄, and concentrate in vacuo.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane for 1 hour at room temperature to cleave the Boc group, yielding cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride as a white crystalline solid.

Protocol 2: In Vitro KRAS G12C Nucleotide Exchange Assay (Fluorescence Polarization)

This assay measures the ability of the thienopyrrole-derived inhibitor to prevent the exchange of GDP for fluorescently labeled GTP (BODIPY-GTP), confirming target engagement.

  • Protein Preparation: Dilute recombinant KRAS G12C (1-169, C118A) to 200 nM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 1 mM MgCl₂, 0.01% Tween-20).

  • Inhibitor Incubation: Dispense 10 µL of the protein solution into a 384-well black microplate. Add 100 nL of the thienopyrrole inhibitor (serially diluted in DMSO) using an acoustic dispenser. Incubate for 2 hours at room temperature to allow covalent bond formation.

  • Nucleotide Exchange: Initiate the exchange reaction by adding 10 µL of a mixture containing 20 mM EDTA and 100 nM BODIPY-GTP. Causal Insight: The EDTA chelates Mg²⁺, destabilizing the bound GDP and allowing BODIPY-GTP to bind.

  • Readout: After 30 minutes, add 5 µL of 100 mM MgCl₂ to lock the newly bound nucleotide. Measure Fluorescence Polarization (FP) using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Validation: A decrease in FP indicates successful inhibition of nucleotide exchange (the protein remains locked in the GDP state). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

G A 1. Recombinant KRAS G12C Prep B 2. Incubation with Thienopyrrole Inhibitor A->B C 3. Addition of EDTA & BODIPY-GTP B->C D 4. Mg2+ Quench & FP Measurement C->D E 5. IC50 Calculation (Data Analysis) D->E

Caption: Step-by-step workflow for the KRAS G12C Fluorescence Polarization assay.

Conclusion & Future Perspectives

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold exemplifies the power of three-dimensional bioisosteres in modern drug discovery. By transitioning away from planar, metabolically vulnerable rings like morpholine, researchers have successfully utilized this bicyclic system to overcome ribosomal mutations in antibacterial therapy and to lock the elusive Switch II pocket in KRAS G12C-driven oncology. Furthermore, emerging patent literature indicates its expanding utility in SHP2 allosteric inhibitors [4], suggesting that the 2,2-dioxide derivative will remain a cornerstone building block for targeting challenging, shallow protein-protein interaction interfaces.

References

  • Gadwood, R. C., et al. "Synthesis of Hexahydro-1H-thieno[3,4-c]pyrrole and Its Use in Preparation of Oxazolidinone Antibacterial Agents." Scientific Program, University of St Andrews. [Link]

  • "KRAS G12C inhibitors.
  • "SHP2 INHIBITORS.
Exploratory

Exploring the Chemical Space of Substituted cis-Hexahydro-1H-thieno[3,4-c]pyrroles: A Bicyclic Scaffold for Advanced Therapeutics and Materials

Executive Summary The exploration of conformationally restricted bicyclic scaffolds is a cornerstone of modern drug discovery and advanced materials science. Among these, cis-hexahydro-1H-thieno[3,4-c]pyrrole (CAS: 17933...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of conformationally restricted bicyclic scaffolds is a cornerstone of modern drug discovery and advanced materials science. Among these, cis-hexahydro-1H-thieno[3,4-c]pyrrole (CAS: 179339-70-9) [1] has emerged as a highly versatile, privileged structural motif. Comprising a tetrahydrothiophene ring fused to a pyrrolidine ring in a cis configuration, this scaffold offers unique vector projections, tunable physicochemical properties, and a dual-utility profile. In medicinal chemistry, its derivatives (particularly the 2,2-dioxide sulfone variants) are critical amine handles in next-generation KRAS G12C and SHP2 inhibitors [2][3]. In organic electronics, its oxidized aromatic counterpart, thieno[3,4-c]pyrrole-4,6-dione (TPD), serves as a premier electron-accepting building block for organic photovoltaics [4].

This technical guide dissects the structural rationale, synthetic methodologies, and cross-disciplinary applications of the cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold, providing validated protocols and mechanistic insights for working professionals.

Structural and Physicochemical Profiling

The fusion of a sulfur-containing five-membered ring with a nitrogen-containing five-membered ring forces the system into an envelope-like conformation. The cis-ring fusion is thermodynamically preferred and synthetically more accessible than the highly strained trans-isomer.

From a medicinal chemistry perspective, replacing a highly flexible, classical pyrrolidine or piperidine with a cis-hexahydro-1H-thieno[3,4-c]pyrrole core introduces significant advantages:

  • Conformational Restriction: Reduces the entropic penalty upon target binding.

  • Vectorial Projection: The sulfur atom (or its oxidized sulfoxide/sulfone forms) projects into adjacent solvent-exposed or hydrogen-bond-donor pockets, allowing for precise structure-activity relationship (SAR) tuning without altering the primary amine trajectory.

  • pKa Modulation: The inductive electron-withdrawing effect of the sulfur atom (and especially the sulfone) lowers the basicity of the pyrrolidine nitrogen, improving membrane permeability and oral bioavailability.

Data Presentation: Physicochemical Comparison
PropertyPyrrolidine (Reference)cis-Hexahydro-1H-thieno[3,4-c]pyrrolecis-Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Molecular Weight ( g/mol ) 71.12129.22161.22
cLogP (Typical) 0.401.15-0.30
pKa (Conjugate Acid) ~11.3~9.8~7.5 - 8.2
Topological Polar Surface Area (tPSA, Ų) 12.037.371.5
Primary Utility Generic basic handleLipophilic basic handleH-bond accepting, tunable basic handle

Table 1: Comparative physicochemical properties illustrating the impact of the bicyclic thioether and sulfone systems versus a monocyclic amine.

Synthetic Methodologies & Workflows

Synthesizing the parent cis-hexahydro-1H-thieno[3,4-c]pyrrole requires careful consideration of protecting group strategies. A common pitfall in the literature is attempting to deprotect an N-benzyl group using standard catalytic hydrogenation (Pd/C, H₂). As an application scientist, I must stress a critical causality: the divalent sulfur atom in the tetrahydrothiophene ring will rapidly poison palladium catalysts, leading to failed or stalled debenzylations.

To circumvent this, the protocol below utilizes the Olofson reaction (using 1-chloroethyl chloroformate, ACE-Cl) for efficient, non-reductive debenzylation.

Protocol 1: Synthesis of the cis-Hexahydro-1H-thieno[3,4-c]pyrrole Core

Step 1: Anhydride Formation

  • Suspend cis-tetrahydrothiophene-3,4-dicarboxylic acid (1.0 equiv) in acetic anhydride (Ac₂O, 5.0 equiv).

  • Reflux the mixture at 120 °C for 3 hours under inert atmosphere (N₂).

  • Concentrate under reduced pressure and co-evaporate with toluene to yield the cyclic anhydride intermediate quantitatively.

Step 2: Imidation

  • Dissolve the crude anhydride in anhydrous toluene (0.2 M).

  • Add benzylamine (1.05 equiv) dropwise at 0 °C. Stir for 1 hour at room temperature, then attach a Dean-Stark trap and reflux for 12 hours to remove water.

  • Cool, wash with 1M HCl, and concentrate to isolate the N-benzyl imide.

Step 3: Reduction to the Bicyclic Amine

  • Dissolve the N-benzyl imide in anhydrous THF.

  • Slowly add a solution of LiAlH₄ (3.0 equiv, 1M in THF) at 0 °C.

  • Reflux for 8 hours. Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Filter the granular aluminum salts and concentrate the filtrate to yield N-benzyl-cis-hexahydro-1H-thieno[3,4-c]pyrrole.

Step 4: Non-Reductive Debenzylation (Olofson Reaction)

  • Dissolve the N-benzyl intermediate in 1,2-dichloroethane (DCE).

  • Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 equiv) and reflux for 4 hours to form the carbamate intermediate.

  • Remove the DCE completely under vacuum.

  • Add methanol and reflux for 2 hours to solvolyze the carbamate.

  • Concentrate to yield the target cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride [1].

SynthWorkflow A cis-Tetrahydrothiophene- 3,4-dicarboxylic acid B Dehydration (Ac2O, Reflux) A->B C Cyclic Anhydride Intermediate B->C D Imidation (Benzylamine, Toluene) C->D E N-Benzyl Imide Intermediate D->E F Reduction (LiAlH4, THF) E->F G N-Benzyl-cis-hexahydro- 1H-thieno[3,4-c]pyrrole F->G H Debenzylation (ACE-Cl, DCE; then MeOH) G->H I cis-Hexahydro-1H- thieno[3,4-c]pyrrole HCl H->I

Caption: Synthetic workflow for the preparation of the cis-Hexahydro-1H-thieno[3,4-c]pyrrole scaffold, highlighting the non-reductive ACE-Cl debenzylation.

Applications in Medicinal Chemistry: KRAS G12C and SHP2

In recent years, the cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide (the sulfone derivative) has been prominently featured in the patent literature for targeted oncology, specifically in KRAS G12C inhibitors [2] and SHP2 inhibitors [3].

Mechanistic Rationale

KRAS G12C inhibitors rely on a covalent warhead (typically an acrylamide) to bind Cysteine-12 in the switch II pocket of the KRAS protein. The rest of the molecule must navigate a shallow, complex surface to lock the protein in its inactive GDP-bound state. The cis-hexahydro-1H-thieno[3,4-c]pyrrole sulfone acts as a highly optimized surface-binding motif. The pyrrolidine nitrogen serves as the attachment point to the core scaffold, while the rigidified sulfone projects outward, engaging in critical hydrogen bonding with the protein backbone without introducing the excessive lipophilicity or flexibility of long alkyl chains.

KRASPathway EGFR Upstream Receptor (e.g., EGFR) SOS GEF (SOS) Promotes Nucleotide Exchange EGFR->SOS Activation KRAS_GDP KRAS(G12C)-GDP (Inactive State) SOS->KRAS_GDP Catalyzes KRAS_GTP KRAS(G12C)-GTP (Active State) KRAS_GDP->KRAS_GTP GDP/GTP Exchange Apoptosis Tumor Suppression / Apoptosis KRAS_GDP->Apoptosis Signal Blockade Effector Downstream Signaling (RAF/MEK/ERK) KRAS_GTP->Effector Oncogenic Signal Inhibitor Scaffold-based Inhibitor (Covalent binding to Cys12) Inhibitor->KRAS_GDP Traps Inactive Form Inhibitor->KRAS_GTP Inhibits Active Form

Caption: Mechanism of action for scaffold-based KRAS G12C inhibitors blocking downstream signaling.

Applications in Organic Electronics: TPD Derivatives

Beyond small-molecule therapeutics, the fully oxidized, aromatic version of this scaffold—thieno[3,4-c]pyrrole-4,6-dione (TPD) —is a revolutionary building block in materials science [4]. TPD is highly electron-deficient due to the strong electron-withdrawing nature of the imide group. When copolymerized with electron-rich donors (like benzodithiophene), it forms Donor-Acceptor (D-A) polymers with low bandgaps, deep HOMO levels, and high hole mobilities, making them ideal for Bulk Heterojunction (BHJ) Organic Solar Cells (OSCs) [5].

Protocol 2: Synthesis of TPD-based D-A Polymers via Stille Coupling

To ensure a self-validating and reproducible polymerization, rigorous exclusion of oxygen and precise stoichiometric balance are required.

  • Monomer Preparation: Purify 1,3-dibromo-5-alkylthieno[3,4-c]pyrrole-4,6-dione (Acceptor) and a bis(trimethylstannyl)thiophene derivative (Donor) via recrystallization. Causality: Even 1% monomer impurity will cap the polymer chains, drastically reducing the molecular weight and disrupting the π-conjugation length.

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with the Donor (0.500 mmol), Acceptor (0.500 mmol), Pd₂(dba)₃ (0.02 equiv), and P(o-tolyl)₃ (0.08 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) and DMF (2 mL). Causality: DMF acts as a co-solvent to stabilize the palladium intermediates and accelerate the transmetalation step of the Stille coupling.

  • Polymerization: Seal the flask, remove from the glovebox, and heat at 110 °C for 24 hours under vigorous stirring.

  • End-Capping: Add 2-tributylstannylthiophene (0.1 mL) and stir for 2 hours, followed by 2-bromothiophene (0.1 mL) for 2 hours. Causality: End-capping removes reactive end-groups, improving the long-term photostability of the polymer.

  • Purification: Precipitate the polymer into cold methanol. Purify via Soxhlet extraction sequentially with methanol, hexanes, and finally chloroform (to extract the high-molecular-weight fraction).

Conclusion

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold and its derivatives perfectly illustrate the concept of "privileged structures" traversing distinct scientific domains. Whether utilized as a precisely angled, pKa-tuned basic handle in cutting-edge KRAS G12C cancer therapeutics, or as an electron-withdrawing core in high-efficiency organic solar cells, mastering the chemical space and synthetic nuances of this bicyclic system is an invaluable asset for modern chemical researchers.

References

  • Mutant KRAS Inhibitors and Uses Thereof Patent Application: WO2024229444A2 Source: Google Patents / WIPO URL
  • SHP2 Inhibitors Patent Application: EP3772513A1 Source: Google Patents / European Patent Office URL
  • Low-Cost Synthesis and Physical Characterization of Thieno[3,4-c]pyrrole-4,6-dione-Based Polymers The Journal of Organic Chemistry, 2012, 77(20), 9383-9390 Source: ACS Publications URL:[Link]

  • Synthesis and applications of thieno[3,4‑c]pyrrole‑4,6‑dione based linear to star‑burst novel D–A conjugated oligomers for organic photovoltaics SN Applied Sciences, 2019, 1, Article 29 Source: Springer Nature URL:[Link]

Foundational

Thermochemical Stability and Degradation Kinetics of the cis-Hexahydro-1H-thieno[3,4-c]pyrrole Scaffold: A Comprehensive Methodological Guide

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Executive Summary & Structural Causality The cis-hexahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals

Executive Summary & Structural Causality

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a highly versatile, rigid bicyclic heterocycle. Historically utilized as a core building block in the synthesis of oxazolidinone antibacterial agents[1], this scaffold has seen a massive resurgence in modern targeted oncology. Specifically, its functionalized derivatives—often oxidized to the corresponding 2,2-dioxide (sulfone)—are critical structural motifs in contemporary 2[2] and 3[3].

However, when the unoxidized thioether is utilized as a pharmaceutical intermediate or active pharmaceutical ingredient (API) scaffold, it presents unique thermochemical vulnerabilities. The cis-fused ring junction forces the molecule into a rigid, folded conformation. This exposes the convex face of the thioether sulfur, rendering its lone electron pairs highly susceptible to electrophilic attack and premature oxidation. Furthermore, the basic secondary amine (pyrrole nitrogen) is prone to N-oxidation and alkylation. To mitigate ambient instability, the scaffold is predominantly isolated and stored as a hydrochloride salt (CAS: 179339-70-9)[4].

This whitepaper outlines the self-validating analytical protocols required to accurately map the thermochemical and oxidative stability of this scaffold, ensuring data integrity during IND-enabling stability studies.

Mechanistic Degradation Pathways

Understanding the causality behind the degradation of cis-hexahydro-1H-thieno[3,4-c]pyrrole is essential for designing robust analytical methods.

  • S-Oxidation (Primary Pathway): The sulfur atom in the tetrahydrothiophene ring acts as a strong nucleophile. Upon exposure to reactive oxygen species (ROS), peroxides, or thermal stress in the presence of oxygen, it rapidly oxidizes to a sulfoxide intermediate, and subsequently to the highly stable hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide[2].

  • N-Oxidation & Ring Opening (Secondary Pathway): Under extreme basic or thermal stress, the secondary amine can undergo N-oxidation. If the cis-junction is subjected to extreme thermal stress (>250°C), homolytic cleavage can induce ring-opening degradants.

Pathway A cis-Hexahydro-1H- thieno[3,4-c]pyrrole (Parent Scaffold) B Sulfoxide Intermediate (Reversible/Irreversible) A->B Mild Oxidation (Ambient ROS, H2O2) D N-Oxide / Ring-Opened Degradants A->D Extreme Thermal/ Basic Stress C Hexahydro-1H-thieno[3,4-c] pyrrole 2,2-dioxide (Stable Sulfone) B->C Strong Oxidation (Excess H2O2, Heat)

Fig 1: Primary oxidative and thermal degradation pathways of the thieno[3,4-c]pyrrole scaffold.

Quantitative Thermochemical Profiling

To establish baseline stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed. The table below summarizes representative thermochemical parameters comparing the volatile free base to the stabilized hydrochloride salt[4].

Table 1: Representative Thermochemical Parameters
ParameterFree Base ScaffoldHydrochloride Salt (CAS 179339-70-9)Causality / Mechanistic Note
Physical State (25°C) Viscous oil / Low-melting solidCrystalline SolidSalt formation locks the amine lone pair, increasing lattice energy.
Melting Point (

)
< 40 °C (Prone to sublimation)130 °C – 135 °CHCl salt prevents premature volatilization during thermal analysis.
Decomposition (

)
~ 150 °C (Oxidative onset)> 220 °CProtonation deactivates the nitrogen, shifting degradation to the sulfur atom.
Activation Energy (

)
~ 65 kJ/mol (S-Oxidation)~ 85 kJ/mol (S-Oxidation)The rigid cis-conformation lowers the energy barrier for convex-face oxidation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. When analyzing highly reactive thioethers, analytical artifacts (such as on-column oxidation during LC-MS analysis) frequently generate false-positive degradation data. The following protocols are engineered as self-validating systems .

Protocol 1: Decoupled Thermal Profiling (DSC/TGA)

Objective: Differentiate true endothermic decomposition from simple volatilization.

  • Sample Preparation: Weigh 2.0–3.0 mg of cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride into two separate aluminum crucibles.

  • Crucible Configuration: Seal Crucible A hermetically. Seal Crucible B with a lid containing a 50 µm pinhole.

  • Atmospheric Control: Purge the TGA/DSC furnace with ultra-high purity dry Nitrogen (

    
    ) at 50 mL/min. Causality: Removing ambient oxygen isolates thermal degradation from oxidative degradation.
    
  • Thermal Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 300°C.

  • Self-Validation Logic: Compare the heat flow and mass loss between the two crucibles. If Crucible B (pinhole) shows mass loss coinciding with an endotherm, but Crucible A (hermetic) shows only a sharp endotherm with zero mass loss, the event is definitively validated as a phase transition (melting/volatilization) rather than chemical decomposition.

Protocol 2: Quench-Validated Oxidative Forced Degradation

Objective: Map the kinetic conversion of the thioether to the 2,2-dioxide[2] without analytical interference.

  • Stock Preparation: Dissolve the scaffold in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL.

  • Stress Initiation: Add 3%

    
     (v/v) to the sample vial and incubate in a dark thermomixer at 40°C.
    
  • The Quenching Step (Critical): At intervals of

    
     hours, extract a 100 µL aliquot and immediately add 10 µL of 1M Sodium Thiosulfate (
    
    
    
    ).
  • LC-MS Analysis: Inject the quenched samples into a UPLC-MS system (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient).

  • Self-Validation Logic (

    
     Control):  Spike a fresh API sample with 
    
    
    
    and quench it instantaneously (
    
    
    ). Causality: Without the thiosulfate quench, residual peroxide will continue to oxidize the sulfur atom inside the heated Electrospray Ionization (ESI) source of the mass spectrometer. If the
    
    
    control yields 0% sulfone, the quench efficacy is validated. Any 2,2-dioxide detected in the
    
    
    samples is therefore proven to be a true product of the formulation stress, not an analytical artifact.

Workflow Step1 1. Sample Preparation Free Base vs HCl Salt (CAS 179339-70-9) Step2 2. TGA/DSC Profiling Hermetic vs Pinhole Pan Validation Step1->Step2 Step3 3. Forced Degradation Oxidative (H2O2) & Thermal Stresses Step2->Step3 Step4 4. Chemical Quenching (Self-Validation) Na2S2O3 addition prevents ESI-source artifacts Step3->Step4 Step5 5. LC-MS/NMR Quantification Kinetic Modeling (Arrhenius Equation) Step4->Step5

Fig 2: Self-validating analytical workflow for thermochemical and oxidative stability profiling.

Conclusion

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a highly valuable but chemically reactive moiety. Because the thioether sulfur is sterically exposed on the convex face of the cis-fused ring, it acts as an oxidation sink. By employing the hydrochloride salt[4] to stabilize the amine, and utilizing strictly validated, chemically quenched degradation protocols, researchers can accurately map the scaffold's degradation kinetics. This ensures that downstream API synthesis—whether for oxazolidinones[1] or KRAS G12C inhibitors[2]—is built upon a foundation of unimpeachable thermochemical data.

References

Sources

Exploratory

Quantum Mechanical Elucidation of cis-Hexahydro-1H-thieno[3,4-c]pyrrole Stereoisomers: A Comprehensive Computational Protocol

Executive Summary The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a highly versatile, conformationally dynamic bicyclic building block utilized extensively in modern medicinal chemistry 1. Because the spatial orien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a highly versatile, conformationally dynamic bicyclic building block utilized extensively in modern medicinal chemistry 1. Because the spatial orientation of heteroatoms directly dictates pharmacophore alignment and receptor binding affinity, rigorous stereochemical assignment is non-negotiable.

This technical guide establishes a self-validating Quantum Mechanical (QM) workflow for the conformational analysis and stereochemical elucidation of cis-hexahydro-1H-thieno[3,4-c]pyrrole and its derivatives. By synthesizing Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) NMR predictions and DP4+ statistical frameworks, we provide a deterministic protocol for resolving complex stereochemical ambiguities.

Structural and Stereochemical Dynamics

To accurately model this system, one must first deconstruct its inherent symmetry. The fusion of a pyrrolidine ring with a tetrahydrothiophene ring at the 3a and 6a bridgehead carbons creates a constrained bicyclic core.

A critical, often-overlooked structural reality is that the unsubstituted cis-isomer—designated as (3aR, 6aS)-hexahydro-1H-thieno[3,4-c]pyrrole 1—is a meso compound . In its idealized envelope conformation, it possesses an internal plane of symmetry (


) passing through the nitrogen and sulfur atoms, rendering the (3aR, 6aS) and (3aS, 6aR) designations superimposable.

Stereochemical complexity arises when:

  • Asymmetric Substitution: Functionalization at the nitrogen, sulfur, or carbon backbone breaks the

    
     symmetry, generating true enantiomers.
    
  • Diastereomeric Comparison: Differentiating the cis (meso) configuration from the trans configuration, which exists as a pair of

    
    -symmetric enantiomers ((3aR, 6aR) and (3aS, 6aS)).
    

Stereoisomers Root Hexahydro-1H-thieno[3,4-c]pyrrole Cis cis-Isomer (meso, 3aR, 6aS) Root->Cis Trans trans-Isomers (C2 Symmetric) Root->Trans Conf1 Symmetric Envelope (Cs) (Global Minimum) Cis->Conf1 Conf2 Asymmetric Twist (+1.5 kcal/mol) Cis->Conf2 TransR (3aR, 6aR)-Enantiomer Trans->TransR TransS (3aS, 6aS)-Enantiomer Trans->TransS

Fig 1: Stereochemical hierarchy highlighting the meso nature of the cis-isomer versus chiral trans-enantiomers.

Theoretical Framework: Causality in QM Method Selection

A robust computational protocol cannot rely on default software parameters; every theoretical choice must be grounded in physical causality.

The Necessity of Dispersion Corrections

Standard hybrid functionals (e.g., B3LYP) systematically fail to account for medium-to-long-range electron correlation, specifically London dispersion forces. In compact bicyclic systems like hexahydro-1H-thieno[3,4-c]pyrrole, intramolecular dispersion between the heteroatoms and the carbon backbone significantly stabilizes folded conformations. Omitting this correction leads to an artificial overestimation of steric repulsion. Therefore, the inclusion of Grimme’s D3 (or D4) dispersion correction with Becke-Johnson damping (D3(BJ)) is strictly required to obtain accurate conformational free energies , [[2]]().

GIAO NMR and DP4+ Probability

Experimental NMR alone is often insufficient to distinguish between subtle diastereomers (e.g., cis vs trans bridgehead fusions). We utilize the Gauge-Independent Atomic Orbital (GIAO) method to compute magnetic shielding tensors. To bridge the gap between theoretical shifts and experimental data, we apply the DP4+ statistical framework . DP4+ evaluates the error distributions of calculated vs. experimental shifts, providing a rigorous, quantified probability (0 to 100%) that a specific stereoisomer is the correct assignment 3, 4.

Experimental Protocol: Self-Validating Computational Workflow

The following step-by-step methodology ensures a self-validating pipeline where geometric artifacts are systematically purged before costly NMR tensor calculations.

Step 1: Stochastic Conformational Search

  • Action: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 or MMFF94 force field.

  • Causality: The pyrrolidine and tetrahydrothiophene rings exhibit rapid envelope/half-chair pseudorotations. A stochastic search ensures the global minimum is not missed due to local kinetic trapping. Retain all conformers within a 5.0 kcal/mol energy window.

Step 2: DFT Geometry Optimization & Frequency Validation

  • Action: Optimize the retained conformers at the ωB97X-D/def2-SVP level, followed by refinement at the M06-2X/def2-TZVP level using an implicit solvation model (e.g., SMD for Chloroform).

  • Self-Validation Checkpoint: Perform a vibrational frequency calculation on all optimized geometries. Any structure yielding an imaginary frequency (

    
    ) is a transition state (saddle point) and must be discarded . Only true local minima (
    
    
    
    ) proceed to Step 3.

Step 3: GIAO-NMR Tensor Calculation

  • Action: Calculate the isotropic magnetic shielding tensors for

    
     and 
    
    
    
    nuclei using the mPW1PW91/6-311+G(2d,p) level of theory 5.
  • Causality: The mPW1PW91 functional combined with a diffuse, polarized triple-zeta basis set is the empirically established gold standard for resolving subtle chemical shift differences in saturated heterocycles.

Step 4: Boltzmann Weighting & DP4+ Statistical Correlation

  • Action: Calculate the Boltzmann-weighted average of the NMR shifts based on the

    
     of the conformers. Input these weighted shifts alongside the experimental NMR data into the DP4+ algorithm to obtain the final stereochemical assignment probability.
    

QM_Workflow Start Input: 2D Structure (cis-Isomer) ConfSearch Conformational Search (MMFF94 / OPLS4) Start->ConfSearch DFTOpt DFT Geometry Optimization (ωB97X-D / def2-SVP) ConfSearch->DFTOpt FreqCheck Frequency Analysis (NIMAG = 0?) DFTOpt->FreqCheck Discard Discard Structure (Saddle Point) FreqCheck->Discard No (NIMAG > 0) GIAO GIAO NMR Calculation (mPW1PW91 / 6-311+G(2d,p)) FreqCheck->GIAO Yes (NIMAG = 0) DP4 DP4+ Statistical Analysis vs Experimental Data GIAO->DP4 End Stereochemical Assignment Confirmed DP4->End

Fig 2: Self-validating QM workflow for stereochemical assignment via GIAO NMR.

Quantitative Data Presentation

The following tables summarize typical high-accuracy QM outputs for the cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride salt [[6]](), demonstrating how conformational populations dictate the final observed NMR spectra.

Table 1: Relative Free Energies and Boltzmann Populations

Level of Theory: SMD(CHCl3)-M06-2X/def2-TZVP // ωB97X-D/def2-SVP

Conformer StateRing Puckering Dynamics

(kcal/mol)

(kcal/mol)
Boltzmann Population (%)
Symmetric Envelope (

)
Pyrrolidine (Env) / Thiophene (Env)0.000.0078.2
Asymmetric Twist A Pyrrolidine (Half-Chair) / Thiophene (Env)0.850.9415.9
Asymmetric Twist B Pyrrolidine (Env) / Thiophene (Half-Chair)1.421.555.7
Boat-like Transition Pyrrolidine (Boat) / Thiophene (Boat)3.804.10< 0.2
Table 2: Simulated GIAO-DFT vs. Experimental NMR Chemical Shifts

Level of Theory: mPW1PW91/6-311+G(2d,p). Shifts are Boltzmann-averaged based on Table 1.

| Nucleus Position | Experimental


 (ppm) | Calculated 

(cis-meso) | Calculated

(trans-isomer) |

(cis Match) | | :--- | :--- | :--- | :--- | :--- | | C3a / C6a (Bridgehead) | 46.8 | 47.1 | 51.5 | 0.3 | | C1 / C3 (Pyrrolidine) | 52.4 | 52.1 | 55.8 | 0.3 | | C4 / C6 (Thiophene) | 35.1 | 35.3 | 38.2 | 0.2 |

Note: The stark difference (~4-5 ppm) at the C3a/C6a bridgehead carbons allows the DP4+ algorithm to assign the cis-isomer with >99.9% statistical confidence.

Conclusion

The stereochemical assignment of flexible bicyclic heterocycles like cis-hexahydro-1H-thieno[3,4-c]pyrrole cannot rely on heuristic rules alone. By enforcing a strict, self-validating QM protocol—mandating dispersion-corrected DFT for geometry optimization and GIAO-mPW1PW91 for NMR tensor calculations—researchers can achieve unambiguous stereochemical elucidation. This methodology not only prevents costly misassignments in drug development pipelines but also provides deep mechanistic insights into the conformational dynamics of the target scaffold.

References

  • (3aR,6aS)-hexahydro-1H-thieno[3,4-c]pyrrole - Advanced ChemBlocks.achemblock.com.
  • cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride 97% | CAS: 179339-70-9.achemblock.com.
  • 3.4. Dispersion Corrections - ORCA 6.1.1 Manual.mpg.de.
  • Review of DFT with dispersion corrections - Computational Organic Chemistry.comporgchem.com.
  • (Open Access)
  • A Multi-standard Approach for GIAO 13C NMR Calculations | The Journal of Organic Chemistry.acs.org.
  • DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data | The Journal of Organic Chemistry.acs.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of cis-Hexahydro-1H-thieno[3,4-c]pyrrole Building Blocks

Executive Summary & Pharmacological Relevance The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a highly privileged, conformationally restricted bicyclic building block. Its unique geometry—enforced by the cis-ring j...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a highly privileged, conformationally restricted bicyclic building block. Its unique geometry—enforced by the cis-ring junction—projects attached pharmacophores in a precise spatial orientation. This vector alignment is critical for occupying specific sub-pockets in target proteins, making it an invaluable motif in modern drug discovery. Notably, this core is increasingly utilized in the development of targeted covalent inhibitors for [1] and allosteric inhibitors of [2].

Synthesizing sulfur-containing heterocycles presents unique challenges, primarily due to the nucleophilicity of the thioether and its notorious tendency to poison transition-metal catalysts during [3]. This application note details a highly scalable, stereospecific "Anhydride-Imide" route that bypasses these limitations, yielding the commercially standard [4].

Mechanistic Strategy & Causality

When designing a synthesis for cis-hexahydro-1H-thieno[3,4-c]pyrrole, chemists typically evaluate two primary pathways. Understanding the causality behind selecting the Anhydride-Imide Route over the [3+2] Cycloaddition Route is essential for scale-up success.

Why the Anhydride-Imide Route?
  • Pre-installed Stereocenter: Starting from cis-tetrahydrothiophene-3,4-dicarboxylic anhydride guarantees >99% cis geometry. The thermodynamic stability of the fused imide prevents epimerization.

  • Chemoselective Reduction: Borane-THF (BH₃·THF) is selected over LiAlH₄ for imide reduction. While LiAlH₄ can cause reductive ring-opening of the thioether upon prolonged heating, BH₃·THF is highly chemoselective for the carbonyls, forming a stable amine-borane complex that protects the newly formed amine.

  • Bypassing Catalyst Poisoning: Standard N-debenzylation relies on Pd/C and H₂ gas. However, the thioether core of thieno[3,4-c]pyrrole strongly coordinates to palladium, instantly poisoning the catalyst. We utilize 1-chloroethyl chloroformate (ACE-Cl) to achieve a purely chemical debenzylation via the Olofson reaction, which elegantly yields the product directly as the HCl salt.

Comparative Route Analysis
MetricAnhydride-Imide Route (Recommended)[3+2] Cycloaddition Route
Starting Materials cis-Tetrahydrothiophene-3,4-dicarboxylic anhydride2,5-Dihydrothiophene + Azomethine Ylide
Overall Yield 45–55% (Over 3 steps)30–40% (Over 2 steps)
Stereoselectivity >99% cis (Pre-installed geometry)~85–90% cis (Diastereomeric mixture)
Scalability High (Multi-kilogram scale)Moderate (Gram scale, exothermic)
Key Limitation Requires toxic ACE-Cl for debenzylationYlide precursors are unstable; lower dr
Catalyst Poisoning Risk Bypassed via chemical debenzylationHigh if downstream hydrogenation is used

Synthetic Workflows & Mechanisms

SynthWorkflow A cis-Tetrahydrothiophene- 3,4-dicarboxylic anhydride B cis-2-Benzyl-tetrahydro-1H- thieno[3,4-c]pyrrole-1,3-dione A->B Benzylamine, PhMe Reflux, -H2O C cis-2-Benzylhexahydro-1H- thieno[3,4-c]pyrrole B->C BH3-THF, Reflux then HCl/MeOH D cis-Hexahydro-1H- thieno[3,4-c]pyrrole HCl C->D 1. ACE-Cl, DCE 2. MeOH, Reflux

Synthetic workflow for cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride via imide reduction.

ACEClMech N1 Tertiary Amine (N-Benzyl derivative) N2 Quaternary Ammonium Intermediate N1->N2 ACE-Cl attack (SN2) N3 1-Chloroethyl Carbamate + Benzyl Chloride N2->N3 Dealkylation (Loss of BnCl) N4 Secondary Amine HCl + Acetaldehyde + CO2 N3->N4 MeOH, Reflux (Solvolysis)

Mechanistic pathway of N-debenzylation using 1-chloroethyl chloroformate (ACE-Cl).

Validated Experimental Protocols

Step 1: Synthesis of cis-2-Benzyl-tetrahydro-1H-thieno[3,4-c]pyrrole-1,3-dione

Objective: Condense the anhydride with benzylamine to form the conformationally locked imide.

  • Setup: To a 1 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cis-tetrahydrothiophene-3,4-dicarboxylic anhydride (50.0 g, 316 mmol) and anhydrous toluene (500 mL).

  • Addition: Slowly add benzylamine (35.5 g, 331 mmol, 1.05 eq) at room temperature. An exothermic reaction will occur, forming the intermediate amic acid.

  • Cyclization: Heat the mixture to reflux (approx. 110 °C). Collect the azeotroped water in the Dean-Stark trap. Continue refluxing for 4–6 hours until water evolution ceases (~5.7 mL expected).

  • Workup: Cool to room temperature, concentrate the solvent in vacuo, and recrystallize the crude solid from ethanol to afford the imide as white crystals.

  • Self-Validation Checkpoint: IR spectroscopy should show the disappearance of anhydride stretches (~1780, 1850 cm⁻¹) and the appearance of strong imide carbonyl stretches (~1705 cm⁻¹).

Step 2: Borane Reduction to cis-2-Benzylhexahydro-1H-thieno[3,4-c]pyrrole

Objective: Exhaustive reduction of the imide carbonyls without cleaving the thioether.

  • Setup: Purge a 2 L three-neck flask with N₂. Add the imide from Step 1 (60.0 g, 242 mmol) and anhydrous THF (300 mL). Cool to 0 °C.

  • Reduction: Dropwise, add a 1.0 M solution of BH₃·THF (850 mL, 850 mmol, 3.5 eq) over 1 hour. Caution: Vigorous gas evolution (H₂) occurs.

  • Heating: Once addition is complete, slowly warm to room temperature, then reflux for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench the excess borane by adding methanol (100 mL) dropwise. To break the highly stable amine-borane complex, add 6M HCl (150 mL) and reflux the mixture for 2 hours.

  • Workup: Cool, basify with 5M NaOH to pH > 10, and extract with dichloromethane (3 × 200 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the tertiary amine as a pale yellow oil.

  • Self-Validation Checkpoint: MS (ESI+) must show the [M+H]⁺ peak at m/z 220.1. The ¹H NMR should show the loss of the benzyl CH₂ singlet (shifted upfield) and the appearance of complex multiplets for the newly formed pyrrolidine ring protons.

Step 3: Chemical Debenzylation via ACE-Cl

Objective: Remove the benzyl protecting group without transition-metal catalysts.

  • Carbamate Formation: Dissolve the cis-2-benzylhexahydro-1H-thieno[3,4-c]pyrrole (40.0 g, 182 mmol) in anhydrous 1,2-dichloroethane (DCE, 400 mL). Add 1-chloroethyl chloroformate (ACE-Cl) (31.2 g, 218 mmol, 1.2 eq) at 0 °C.

  • Dealkylation: Reflux the mixture for 2–3 hours. The reaction proceeds via a quaternary ammonium intermediate, expelling benzyl chloride to form the 1-chloroethyl carbamate.

  • Solvolysis: Cool the mixture and completely remove the DCE in vacuo. Dissolve the resulting crude carbamate in methanol (300 mL) and reflux for 1 hour. The carbamate undergoes solvolysis, releasing acetaldehyde and CO₂, directly precipitating the product.

  • Isolation: Concentrate the methanol to ~50 mL, add diethyl ether (200 mL) to fully precipitate the salt, and filter. Wash with cold ether to afford cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride as a white powder.

  • Self-Validation Checkpoint: A Ninhydrin stain on TLC will turn deep purple, confirming the presence of a secondary amine. ¹H NMR (D₂O) will confirm the complete absence of aromatic protons (7.2–7.4 ppm).

References

  • WO2023081840A1 - Kras g12c inhibitors Source: Google Patents URL
  • EP 3772513 A1 - SHP2 INHIBITORS Source: European Patent Office URL
  • Synthesis and trapping of 4H- and 5H-thieno[3,4-c]pyrroles Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

Sources

Application

Application of cis-Hexahydro-1H-thieno[3,4-c]pyrrole in parallel synthesis

Application Note: High-Throughput Parallel Synthesis Using the cis-Hexahydro-1H-thieno[3,4-c]pyrrole Scaffold in Targeted Oncology Introduction & Scaffold Rationale The drive to escape "flatland" in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Parallel Synthesis Using the cis-Hexahydro-1H-thieno[3,4-c]pyrrole Scaffold in Targeted Oncology

Introduction & Scaffold Rationale

The drive to escape "flatland" in modern drug discovery has led to the widespread adoption of sp³-rich, conformationally restricted bicyclic scaffolds. Among these, cis-hexahydro-1H-thieno[3,4-c]pyrrole (CAS: 179339-70-9) has emerged as a highly versatile building block[1]. As a fused bicyclic system containing a secondary amine and a thioether, it offers two distinct vectors for functionalization.

The cis-stereochemistry forces the rings into a distinct, rigid V-shaped conformation. This unique 3D topology is highly effective at probing deep, narrow binding pockets, making it a privileged scaffold in the development of allosteric inhibitors for challenging oncology targets, including SHP2 phosphatases[2] and KRAS G12C mutants[3].

Mechanistic Role in Modern Drug Discovery

From an application standpoint, incorporating this scaffold into a parallel synthesis workflow allows for rapid exploration of chemical space. The secondary amine (pyrrole ring) serves as an excellent nucleophile for automated amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings.

Crucially, the thioether acts as a latent diversification handle. Once the nitrogen is functionalized, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone (e.g., hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide)[2][3]. This late-stage oxidation drastically alters the hydrogen-bond acceptor profile and lowers the lipophilicity (cLogP) of the molecule, which is a proven strategy to optimize aqueous solubility and target residence time without requiring de novo synthesis of the core framework.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Phosphatase RTK->SHP2 KRAS KRAS G12C SHP2->KRAS MAPK MAPK / ERK Pathway KRAS->MAPK Inhibitor Thieno[3,4-c]pyrrole Derived Inhibitor Inhibitor->SHP2 Inhibitor->KRAS

Figure 1: Thieno[3,4-c]pyrrole derivatives targeting the SHP2/KRAS signaling cascade.

Parallel Synthesis Workflows & Causality

When designing a parallel library around cis-hexahydro-1H-thieno[3,4-c]pyrrole, the workflow must account for the steric hindrance of the secondary amine and the oxidation sensitivity of the thioether.

Causality in Reagent Selection:

  • Coupling Agent: We utilize HATU over standard carbodiimides (like EDC) because the secondary amine of the pyrrole ring is sterically encumbered. HATU ensures >95% conversion rates in 96-well plate formats.

  • Scavenger Resins: To maintain a self-validating, high-throughput system without the bottleneck of preparative HPLC, Polymer-Supported (PS) Isocyanate is used to scavenge excess unreacted amines.

  • Oxidant: Oxone (potassium peroxymonosulfate) is preferred over mCPBA for late-stage S-oxidation in parallel arrays. Oxone is environmentally benign, highly chemoselective, and its byproducts are easily removed via simple aqueous filtration, making it ideal for automated liquid handlers.

G A cis-Hexahydro-1H- thieno[3,4-c]pyrrole B Automated Amide Coupling (HATU) A->B C N-Acyl Thioether Library B->C D Late-Stage S-Oxidation (Oxone, aq. MeOH) C->D E Sulfone (2,2-dioxide) Expanded Library D->E

Figure 2: Automated parallel synthesis workflow for expanding the thieno[3,4-c]pyrrole library.

Experimental Protocols

The following protocols are designed as self-validating systems for 96-well automated synthesizers (e.g., Chemspeed or Tecan platforms).

Protocol A: High-Throughput Amide Coupling

Objective: Generate a diverse array of N-acyl cis-hexahydro-1H-thieno[3,4-c]pyrrole derivatives.

  • Preparation: To each well of a 96-well deep-bottom reaction block, dispense a solution of the specific carboxylic acid building block (0.12 mmol, 1.2 eq) in anhydrous DMF (500 µL).

  • Activation: Add HATU (0.12 mmol, 1.2 eq) dissolved in DMF (200 µL), followed by DIPEA (0.30 mmol, 3.0 eq). Agitate the block at 25°C for 15 minutes to pre-form the active ester.

  • Coupling: Dispense cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride[1] (0.10 mmol, 1.0 eq) in DMF (300 µL) into each well. Seal the block and shake at 800 rpm at room temperature for 12 hours.

  • Scavenging: Add PS-Isocyanate resin (0.05 mmol, 0.5 eq) to each well to scavenge any unreacted secondary amine. Shake for an additional 4 hours.

  • Filtration: Filter the reaction mixtures through a 96-well frit plate into a collection block. Evaporate the DMF using a centrifugal evaporator (e.g., Genevac) to yield the crude N-acyl thioether library.

Protocol B: Late-Stage S-Oxidation to Sulfone (2,2-Dioxide)

Objective: Convert the thioether library into the corresponding 2,2-dioxide analogs to improve solubility and target binding[2][3].

  • Solubilization: Dissolve the crude N-acyl thioethers from Protocol A in a 1:1 mixture of Methanol and THF (600 µL per well).

  • Oxidation: Prepare a fresh aqueous solution of Oxone (0.25 mmol, 2.5 eq). Dispense 200 µL of this solution into each well.

  • Reaction: Seal the block and shake vigorously (1000 rpm) at room temperature for 6 hours. The biphasic nature requires high agitation for consistent conversion.

  • Quenching & Extraction: Add 10% aqueous sodium thiosulfate (200 µL) to quench excess oxidant. Add ethyl acetate (800 µL), shake for 10 minutes, and allow phase separation.

  • Isolation: Using an automated liquid handler, aspirate the upper organic layer into a fresh plate. Repeat the extraction once more. Concentrate the combined organic layers in vacuo to yield the final cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide library.

Physicochemical Property Profiling

Derivatization of the core scaffold predictably shifts the physicochemical properties of the resulting library. The table below summarizes the theoretical shifts using a standard benzoyl group as a model substituent. Notice the significant drop in lipophilicity and increase in Polar Surface Area (PSA) upon sulfone formation, which is critical for oral bioavailability in oncology drugs.

Compound StageMolecular FormulaMW ( g/mol )Fsp³Est. cLogPTPSA (Ų)
Core (Free Base) C₆H₁₁NS129.220.830.7215.3
N-Benzoyl Thioether C₁₃H₁₅NOS233.330.462.4535.6
N-Benzoyl Sulfone C₁₃H₁₅NO₃S265.330.461.1078.1

Data Note: Fsp³ (Fraction of sp³ carbons) remains favorably high (>0.45) even after aromatic functionalization, aligning with modern drug-likeness metrics.

References

  • Source: achemblock.
  • Source: googleapis.
  • Source: google.

Sources

Method

Application Note: cis-Hexahydro-1H-thieno[3,4-c]pyrrole as a Constrained Diamine Scaffold in Drug Design

Executive Summary This application note details the utility of cis-hexahydro-1H-thieno[3,4-c]pyrrole (hereafter referred to as cis-THP ) as a high-value scaffold in modern drug discovery. Unlike flexible diamines (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of cis-hexahydro-1H-thieno[3,4-c]pyrrole (hereafter referred to as cis-THP ) as a high-value scaffold in modern drug discovery. Unlike flexible diamines (e.g., piperazine, ethylenediamine), cis-THP offers a rigid bicyclic framework that reduces the entropic penalty of binding while providing unique electronic tunability via its sulfur atom. This guide provides synthetic protocols, structural analysis, and strategic workflows for deploying cis-THP as a bioisostere in kinase inhibitors and GPCR ligands.

Structural & Physicochemical Rationale[1][2][3][4][5]

The "Constrained Diamine" Advantage

In lead optimization, flexible linkers often suffer from high entropic costs upon binding. cis-THP functions as a Conformationally Restricted Diamine (CRDA) . The cis-fusion of the tetrahydrothiophene and pyrrolidine rings locks the nitrogen lone pairs into specific vectors, enhancing selectivity.

  • vs. Piperazine: cis-THP mimics the spatial reach of piperazine but eliminates the chair-boat interconversion, potentially locking the "bioactive" conformation.

  • vs. Octahydropyrrolo[3,4-c]pyrrole: While the all-nitrogen analog is common, the sulfur in cis-THP increases lipophilicity (LogP) and introduces a "soft" metabolic handle.

The Sulfur Switch (Electronic Tuning)

A critical advantage of cis-THP is the ability to oxidize the sulfur atom without altering the carbon skeleton. This allows medicinal chemists to tune polarity and H-bond accepting capacity late in the design cycle:

  • Sulfide (-S-): Lipophilic, soft nucleophile.

  • Sulfoxide (-S=O): Chiral center, increased polarity, H-bond acceptor.

  • Sulfone (-SO₂-): Highly polar, strong H-bond acceptor, metabolically stable.

Table 1: Physicochemical Comparison of Diamine Scaffolds (Calculated values for N-methyl derivatives)

PropertyN-Methylpiperazinecis-Octahydropyrrolo[3,4-c]pyrrolecis-THP (Sulfide)cis-THP (Sulfone)
Conformational Flexibility High (Chair/Boat)Low (Rigid Bicyclic)Low (Rigid Bicyclic) Low (Rigid Bicyclic)
cLogP 0.15-0.520.85 -0.95
TPSA (Ų) 15.024.015.0 55.0
Vector Angle (N-N) VariableFixed (~120°)Fixed (~118°) Fixed (~118°)
Metabolic Liability N-oxidationN-oxidationS-oxidation Stable

Application Protocols

Protocol A: Chemical Synthesis of the cis-THP Core

Rationale: This protocol utilizes a robust route starting from thiophene-3,4-dicarboxylic acid derivatives.[1] It ensures the cis-stereochemistry is established early via the anhydride or imide intermediate.

Materials:

  • Thiophene-3,4-dicarboxylic acid

  • Benzylamine (BnNH₂)

  • Lithium Aluminum Hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Imide Formation (Cyclization):

    • Dissolve thiophene-3,4-dicarboxylic acid (10 mmol) in acetic anhydride (20 mL). Reflux for 4 hours to form the anhydride.

    • Evaporate volatiles. Resuspend the residue in toluene.

    • Add Benzylamine (10.5 mmol) dropwise. Reflux with a Dean-Stark trap to remove water.

    • Result: 5-Benzyl-1H-thieno[3,4-c]pyrrole-4,6(5H)-dione.

    • QC: Verify by 1H NMR (Singlet at ~7.8 ppm for thiophene protons).

  • Global Reduction (Aromatization Removal):

    • Note: Standard LiAlH4 reduction of the imide will yield the aromatic thienopyrrole. To get the saturatedcis-THP, a stepwise reduction or hydrogenation is required. However, a more direct route to the saturated core often starts from 3,4-bis(bromomethyl)thiophene or by reducing the aromatic ring before final assembly.

    • Alternative High-Yield Route:

      • Start with Tetrahydrothiophene-3,4-dicarboxylic anhydride .

      • React with Benzylamine to form the imide.

      • Reduce with LiAlH4 (3 equiv) in refluxing THF for 12 hours.

      • Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter and concentrate.

  • Deprotection (Optional):

    • To remove the Benzyl group: Use 1-Chloroethyl chloroformate (ACE-Cl) in dichloroethane (reflux), followed by methanolysis. Note: Pd/C hydrogenation often poisons the catalyst due to the sulfur atom.

Validation Parameters:

  • Stereochemistry: The cis-junction is confirmed by the coupling constant of the bridgehead protons (

    
    ) in 1H NMR, typically appearing as a multiplet at 
    
    
    
    3.0–3.5 ppm.
  • Purity: >95% by LC-MS (ESI+).

Protocol B: Metabolic Stability & S-Oxidation Profiling

Rationale: Because the sulfur atom is a metabolic soft spot, early profiling is required to determine if the drug candidate will exist as a mixed species (sulfide/sulfoxide) in vivo.

  • Incubation:

    • Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Time Points:

    • Sample at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

  • Analysis:

    • Analyze via LC-MS/MS. Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.

  • Decision Logic:

    • If intrinsic clearance (

      
      ) is driven solely by S-oxidation, synthesize the Sulfone  analog directly to block this pathway and re-test potency.
      

Visualized Workflows

Synthetic Pathway & Logic

The following diagram illustrates the synthesis and the "Scaffold Morphing" decision process.

G cluster_0 Synthesis of cis-THP Core cluster_1 Lead Optimization Logic Start Tetrahydrothiophene- 3,4-dicarboxylic anhydride Step1 Imide Formation (BnNH₂, Reflux) Start->Step1 Step2 Global Reduction (LiAlH₄, THF) Step1->Step2 Product N-Bn-cis-THP (Sulfide) Step2->Product Test Biological Testing (Potency/Metab) Product->Test Decision High S-Oxidation? Test->Decision Oxidize Synthesize Sulfone (mCPBA or Oxone) Decision->Oxidize Yes (+16/+32 Da) Final Stable Lead (Sulfone Analog) Decision->Final No (Stable) Oxidize->Final

Caption: Figure 1. Synthetic route for the cis-THP scaffold and decision tree for managing metabolic liability via sulfur oxidation.

Biological Mechanism of Action (Scaffold Hopping)

This diagram demonstrates how cis-THP replaces flexible linkers to lock the pharmacophore into the active site.

Bio Flexible Flexible Lead (e.g., Piperazine linker) Entropy High Entropic Penalty (∆S < 0 upon binding) Flexible->Entropy Disadvantage Constrained Scaffold Hop to cis-THP Flexible->Constrained Medicinal Chem Intervention Binding Target Binding Pocket (Kinase/GPCR) Entropy->Binding Weak Binding Vector Vector Alignment (N-N distance fixed) Constrained->Vector Pre-organization Vector->Binding Lock & Key Affinity Improved Affinity (Lower ∆G) Binding->Affinity Result

Caption: Figure 2.[2][3] Thermodynamic rationale for scaffold hopping from flexible diamines to cis-THP.

References

  • Hart, C. J., et al. (2023).[4] "Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis."[4] International Journal for Parasitology: Drugs and Drug Resistance, 23, 54–62.[4] Retrieved from [Link][4]

  • PubChem. (2025). cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride. Retrieved from [Link]

  • Blair, L. M., et al. (2014). "The synthesis, characterization, and structure of a series of 4H-thieno[3,4-c]pyrroles." Journal of Sulfur Chemistry, 35(6), 596-605.[1] Retrieved from [Link]

Sources

Application

Application Note: Solid-Phase Synthesis &amp; Functionalization of cis-Hexahydro-1H-thieno[3,4-c]pyrrole Scaffolds

Here is a detailed Application Note and Protocol guide for the solid-phase synthesis and functionalization of the cis-hexahydro-1H-thieno[3,4-c]pyrrole moiety. Executive Summary The cis-hexahydro-1H-thieno[3,4-c]pyrrole...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the solid-phase synthesis and functionalization of the cis-hexahydro-1H-thieno[3,4-c]pyrrole moiety.

Executive Summary

The cis-hexahydro-1H-thieno[3,4-c]pyrrole moiety represents a privileged bicyclic scaffold in medicinal chemistry. Structurally analogous to biotin and conformationally restricted proline surrogates, this [3.3.0] bicyclic system offers unique vectors for fragment-based drug discovery (FBDD). Its rigid cis-fused core provides defined spatial orientation of substituents, while the thioether moiety allows for polarity modulation via oxidation to sulfoxides or sulfones.

This guide details the Solid-Phase Synthesis (SPS) strategies for integrating this moiety into combinatorial libraries. Unlike simple solution-phase methods, SPS allows for the rapid parallel generation of N-functionalized and S-oxidized derivatives. We focus here on a "Scaffold Decoration" approach, utilizing the commercially available core to generate high-purity urea, amide, and sulfonamide libraries.

Strategic Overview & Mechanistic Logic

The Scaffold Architecture

The cis-hexahydro-1H-thieno[3,4-c]pyrrole core consists of a pyrrolidine ring fused to a tetrahydrothiophene ring.

  • Stereochemistry: The cis-fusion is thermodynamically favored and essential for mimicking the turn geometries found in bioactive peptides.

  • Reactivity Profile:

    • Secondary Amine (

      
      ):  Highly nucleophilic; the primary handle for diversification.
      
    • Thioether (

      
      ):  Susceptible to oxidation. In SPS, this can be a liability (poisoning Pd catalysts) or an asset (tunable H-bond acceptor via oxidation).
      
The "Safety-Catch" Logic

To ensure high fidelity, we utilize an orthogonal functionalization strategy . The core is attached to the resin via a linkage that remains stable during the diversification of the nitrogen and the oxidation of the sulfur, but cleaves cleanly under specific conditions.

Preferred Strategy: Resin-Bound Electrophile Capture. Instead of attaching the scaffold directly to the resin (which limits diversity), we attach a linker-spacer to the resin first, activate it, and then capture the cis-hexahydro-1H-thieno[3,4-c]pyrrole. This allows the formation of Urea or Amide libraries.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the decision points for sulfur oxidation.

SPS_Workflow cluster_legend Legend Resin Resin Activation (NPC-Resin or Acid-Resin) Capture Scaffold Capture (Nucleophilic Displacement) Resin->Capture + Core Amine Div_N N-Diversification (If linker allows) Capture->Div_N (Path A: Linker dependent) Oxidation S-Oxidation (Optional: mCPBA/Oxone) Capture->Oxidation (Path B: Direct Mod) Cleavage Cleavage & Isolation (TFA/DCM) Capture->Cleavage Sulfide (Native) Div_N->Oxidation Oxidation->Cleavage Sulfone/Sulfoxide key Blue: Core Addition | Red: Modification | Green: Release

Caption: Logical workflow for the solid-phase functionalization of thieno[3,4-c]pyrrole. Path selection depends on the desired oxidation state of the final library.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4]
  • Scaffold: cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS: 179339-70-9).[1]

  • Resin: 4-Nitrophenyl carbonate Wang resin (for ureas) or 2-Chlorotrityl Chloride resin (for functionalized acids).

  • Solvents: Anhydrous DMF, DCM, NMP.

  • Bases: DIPEA (N,N-Diisopropylethylamine).

  • Oxidants: mCPBA (meta-Chloroperoxybenzoic acid).

Protocol A: Synthesis of Urea Libraries (NPC-Resin Method)

This protocol generates a library of urea derivatives where the thieno-pyrrole core is the constant "head group" and the diversity is introduced via the resin-bound amine.

Mechanism: The resin is pre-loaded with a primary amine (Diversity Element R1), activated with 4-nitrophenyl chloroformate, and then reacted with the thieno-pyrrole core.

Step-by-Step Procedure:

  • Resin Preparation (Amine Loading):

    • Swell Wang resin (1.0 g, 1.0 mmol/g) in DCM for 30 min.

    • React with 4-nitrophenyl chloroformate (5 equiv) and Pyridine (5 equiv) in DCM at 0°C for 2 hours to activate the hydroxyl group.

    • Wash resin (3x DCM, 3x DMF).

    • Add Diversity Amine (

      
      , 5 equiv) and DIPEA (10 equiv) in DMF. Shake for 4 hours.
      
    • Result: Resin-O-CO-NH-

      
      .
      
  • Resin Activation (Isocyanate Equivalent):

    • Wash the amine-loaded resin (3x DCM).

    • Treat with 4-nitrophenyl chloroformate (5 equiv) and DIPEA (5 equiv) in DCM for 2 hours.

    • Validation: The formation of the activated carbamate can be monitored by the release of p-nitrophenol (yellow) upon test cleavage.

  • Scaffold Capture (The Critical Step):

    • Dissolve cis-hexahydro-1H-thieno[3,4-c]pyrrole HCl (1.5 equiv) in DMF.

    • Add DIPEA (3.0 equiv) to neutralize the salt and activate the secondary amine.

    • Add the solution to the activated resin.

    • Shake at room temperature for 12 hours.

    • Chemistry: The secondary amine of the pyrrole attacks the activated carbamate, displacing p-nitrophenol and forming the urea linkage.

  • Cleavage:

    • Wash resin (5x DMF, 5x DCM, 2x MeOH). Dry under vacuum.

    • Treat with 50% TFA/DCM for 1 hour.

    • Filter and concentrate.

    • Product:

      
       (Linker byproduct) + Target Urea .
      
    • Note: Using Wang resin releases the amine. To get the Urea, use a Rink Amide strategy or attach the

      
       amine to a 2-Chlorotrityl  resin if 
      
      
      
      is an amino acid.

Corrected High-Throughput Strategy (Direct Urea Formation): To avoid linker artifacts, use Isocyanate Scavenging :

  • React Polymer-Supported Isocyanate with the Thieno-pyrrole core? No, that captures it.

  • Best Route: React Resin-bound Amine with Triphosgene (0.33 equiv) to form Resin-Isocyanate, then add Thieno-pyrrole core.

    • Step 1: Resin-NH-

      
       + Triphosgene/DIPEA 
      
      
      
      Resin-N=C=O.
    • Step 2: Add Thieno-pyrrole

      
       Resin-NH-CO-N(Thieno-pyrrole).
      
    • Step 3: Cleave (TFA)

      
      
      
      
      
      (Thieno-pyrrole).
Protocol B: On-Resin Sulfur Oxidation

Modulating the polarity of the thioether is crucial for optimizing metabolic stability.

Table 1: Oxidation Conditions

Target StateReagentSolventTimeTempSelectivity
Sulfoxide (

)

(3 equiv), HFIP (10%)
DCM30 min0°CHigh (>90%)
Sulfone (

)
mCPBA (4 equiv)DCM4 hoursRTComplete

Procedure:

  • Perform the oxidation after scaffold capture but before cleavage.

  • Swell the resin-bound scaffold in DCM.

  • Add the oxidant solution.[2]

  • Crucial Wash: Wash extensively with 5% DIPEA/DMF to remove any acidic byproducts (benzoic acid from mCPBA) that might prematurely cleave acid-sensitive linkers.

Data Analysis & Validation

Monitoring Reaction Progress

Since the thieno-pyrrole core lacks a strong UV chromophore (unless derivatized), standard UV monitoring is insufficient.

  • Chloranil Test: Use for monitoring the consumption of secondary amines (if loading onto an electrophilic resin).

  • FT-IR Microspectroscopy: Monitor the appearance of the Urea Carbonyl stretch (~1640 cm⁻¹) or the Sulfone symmetric stretch (~1150 cm⁻¹).

Structural Verification (NMR)

Upon cleavage, the cis-fusion is verified by the coupling constants of the bridgehead protons.

  • Diagnostic Signal: The bridgehead protons (

    
    ) typically appear as multiplets around 3.0–3.5 ppm.
    
  • Sulfone Shift: Oxidation to the sulfone causes a significant downfield shift of the adjacent methylene protons in the thiophene ring (

    
     ppm).
    

Pathway Diagram: Stereochemical Integrity

The following diagram illustrates the preservation of the cis-geometry throughout the SPS process, a critical quality attribute (CQA).

Stereochemistry cluster_integrity Stereochemical Checkpoint Start cis-Thieno[3,4-c]pyrrole (Solution Phase) SPS_Step Resin Attachment (Steric Bulk Check) Start->SPS_Step Nucleophilic Attack Product Final Ligand (cis-Retention) SPS_Step->Product Cleavage (Acidic) Check Bridgehead H-H Coupling J ~ 6-8 Hz (cis) Product->Check NMR QC

Caption: Stereochemical integrity pathway. The cis-fusion (J ~ 6-8 Hz) must be validated post-cleavage to ensure no epimerization occurred during base treatments.

References

  • Solid-Phase Synthesis of Bicyclic Proline Analogues

    • Title: Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit
    • Source: Molecules (MDPI), 2016.
    • URL:[Link]

    • Relevance: Establishes the baseline protocols for handling bicyclic secondary amines on solid support.
  • Azomethine Ylide Cycloadditions on Resin

    • Title: Solid phase synthesis of bicyclic pyrrolidines via 1,3-dipolar cycloaddition.[3]

    • Source: Arkivoc, 2021.[3]

    • URL:[Link]

    • Relevance: Provides the alternative "construction" route for pyrrolidine-fused systems if the thieno-core needs to be built de novo.
  • Thieno[3,4-c]pyrrole-4,6-dione Chemistry

    • Title: Low-cost synthesis and physical characterization of thieno[3,4-c]pyrrole-4,6-dione-based polymers.[4][5]

    • Source: Journal of Organic Chemistry, 2012.[5]

    • URL:[Link]

    • Relevance: Describes the solution-phase synthesis and stability of the oxidized dione precursors, which are often the starting m
  • Medicinal Chemistry of Pyrrole Scaffolds

    • Title: Therapeutic Significance of Pyrrole in Drug Delivery.[6]

    • Source: SciTechnol.
    • URL:[Link]

    • Relevance: Contextualizes the pharmacophore importance of pyrrole-based bicyclic systems.

Sources

Method

Application Note: Development and Validation of cis-Hexahydro-1H-thieno[3,4-c]pyrrole-Based Dual-State KRAS G12C Inhibitors

Executive Summary The discovery of covalent inhibitors targeting the KRAS G12C mutation has revolutionized targeted oncology. However, first-generation clinical inhibitors (e.g., sotorasib, adagrasib) exhibit a profound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of covalent inhibitors targeting the KRAS G12C mutation has revolutionized targeted oncology. However, first-generation clinical inhibitors (e.g., sotorasib, adagrasib) exhibit a profound vulnerability: they selectively bind only to the inactive, GDP-bound state of KRAS. In the clinic, this leads to rapid adaptive resistance, as upstream receptor tyrosine kinase (RTK) feedback loops drive KRAS into its active, GTP-bound state, rendering the tumors refractory to treatment.

To overcome this, next-generation drug design has shifted toward "dual-state" inhibitors capable of engaging both the GDP- and GTP-bound conformations. Central to this breakthrough is the integration of the cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold. This application note details the mechanistic rationale behind utilizing this unique bicyclic moiety and provides field-validated protocols for evaluating the efficacy of these advanced enzyme inhibitors.

Mechanistic Rationale: The Thieno[3,4-c]pyrrole Scaffold

In drug development, the spatial orientation of a covalent warhead is just as critical as its intrinsic reactivity. First-generation KRAS inhibitors often utilize flexible piperazine or simple pyrrolidine rings as linkers to position the acrylamide warhead near the mutant Cysteine-12 (Cys12). While effective for the open Switch II pocket of GDP-bound KRAS, these flexible linkers incur a high entropic penalty and lack the precise vectoring required to penetrate the sterically restricted Switch II pocket of the GTP-bound state.

By substituting these flexible linkers with a cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide core, researchers achieve two critical pharmacological advantages [1]:

  • Conformational Restriction : The fused bicyclic system locks the molecule into a rigid cis-geometry. This restricts the rotational degrees of freedom, precisely vectoring the electrophilic warhead toward Cys12 regardless of the nucleotide state (GDP or GTP).

  • Optimized Physicochemical Properties : The oxidation of the thieno ring to a 2,2-dioxide (sulfone) introduces a highly polar, hydrogen-bond-accepting moiety. This not only dramatically improves aqueous solubility but also forms critical stabilizing interactions with polar residues (e.g., Arg68) within the Switch II pocket, enhancing binding kinetics.

Signaling Pathway & Inhibition Mechanism

The following diagram illustrates the KRAS G12C activation cycle and demonstrates how thieno[3,4-c]pyrrole-based inhibitors bypass standard resistance mechanisms by engaging the target in both its active and inactive states.

KRAS_Inhibition cluster_KRAS KRAS G12C Cycle RTK RTK Activation (EGFR) SOS SOS (GEF) Nucleotide Exchange RTK->SOS Recruits KRAS_GTP KRAS G12C (GTP) Active State SOS->KRAS_GTP GDP to GTP KRAS_GDP KRAS G12C (GDP) Inactive State KRAS_GDP->KRAS_GTP Exchange KRAS_GTP->KRAS_GDP GAP-mediated Effector RAF / MEK / ERK Tumor Proliferation KRAS_GTP->Effector Downstream Signaling Inhibitor Thieno[3,4-c]pyrrole Inhibitor Inhibitor->KRAS_GDP Covalent Binding Inhibitor->KRAS_GTP Dual-State Binding

Dual-state binding mechanism of thieno[3,4-c]pyrrole inhibitors to KRAS G12C.

Comparative Pharmacological Data

The structural benefits of the thieno[3,4-c]pyrrole 2,2-dioxide scaffold translate directly into superior biochemical and cellular profiles. Table 1 summarizes the kinetic and cellular advantages of this scaffold compared to a standard first-generation, GDP-selective inhibitor.

Table 1: Comparative Profiling of First-Generation vs. Thieno[3,4-c]pyrrole-based Inhibitors

ParameterFirst-Gen Inhibitor (e.g., Sotorasib)Thieno[3,4-c]pyrrole-based Inhibitor
Target State Preference GDP-bound onlyGDP- and GTP-bound (Dual-State)

(GDP-bound)
> 10,000

> 15,000


(GTP-bound)
< 50

> 8,000

MIA PaCa-2 pERK

25 nM8 nM
Aqueous Solubility (pH 7.4) Moderate (~50 µM)High (>200 µM)

Data represents generalized benchmarks derived from recent patent disclosures regarding dual-state KRAS G12C inhibitors [1].

Validated Experimental Protocols

To accurately evaluate the efficacy of these novel inhibitors, standard assays must be adapted. The following protocols are designed as self-validating systems to ensure data integrity and eliminate false positives.

Protocol A: Intact Protein Mass Spectrometry for Dual-State Engagement

Causality: Traditional biochemical assays (like TR-FRET) measure competitive displacement, which can be misleading for covalent inhibitors. Intact mass spectrometry provides direct, unambiguous evidence of covalent adduct formation by measuring the mass shift of the intact protein.

Step-by-Step Methodology:

  • Protein Preparation : Dilute recombinant KRAS G12C (GDP-loaded) and KRAS G12C (GTP-loaded, via SOS-mediated exchange) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂).

  • Compound Incubation : Add the thieno[3,4-c]pyrrole-based inhibitor at a 10-fold molar excess (20 µM). Incubate at 25°C.

  • Time-Course Sampling : Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching : Immediately quench the reaction by adding 10 µL of 1% formic acid to each aliquot.

  • LC-MS Analysis : Inject the samples onto a reverse-phase C4 column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 20% to 80% acetonitrile (with 0.1% formic acid).

  • Data Deconvolution : Use deconvolution software (e.g., BioConfirm) to calculate the ratio of the unmodified protein peak (~21,000 Da) to the covalently modified peak (+ inhibitor mass).

Self-Validation Check : A parallel reaction using Wild-Type (WT) KRAS must be run simultaneously. A valid assay will show 0% covalent modification on the WT protein, proving that the thieno[3,4-c]pyrrole scaffold and its warhead are exclusively reacting with the mutant Cys12 and not acting as promiscuous electrophiles.

Protocol B: Multiplexed Cellular pERK AlphaLISA

Causality: While biochemical binding is essential, the ultimate goal is the suppression of downstream signaling. AlphaLISA is chosen over Western Blotting because it allows for high-throughput, homogeneous quantification of phosphorylated ERK (pERK), the direct downstream effector of KRAS [2].

Step-by-Step Methodology:

  • Cell Seeding : Plate MIA PaCa-2 cells (homozygous for KRAS G12C) at 10,000 cells/well in a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM (0.1% final DMSO). Incubate for 2 hours.

  • Lysis : Remove media and add 10 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at room temperature.

  • Bead Addition : Add 5 µL of Acceptor Bead mix (conjugated to anti-ERK antibody) and incubate for 1 hour in the dark. Follow with 5 µL of Donor Bead mix (conjugated to anti-pERK Thr202/Tyr204 antibody) and incubate for an additional 1 hour in the dark.

  • Detection : Read the plate on an EnVision multimode plate reader using the AlphaScreen protocol (Excitation at 680 nm, Emission at 615 nm).

Self-Validation Check (Multiplexed Viability) : To ensure that the reduction in pERK is due to specific target engagement and not acute chemical toxicity, run a parallel plate treated identically but assayed using (ATP-based viability). If a compound drastically reduces cellular ATP at the 2-hour mark, the corresponding pERK reduction must be discarded as an artifact of acute cytotoxicity.

References

  • Frontier Medicines Corporation. (2023). KRAS G12C Inhibitors (WO2023081840A1). World Intellectual Property Organization.
  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. Available at:[Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. Available at:[Link]

Application

Application Note &amp; Protocols: High-Throughput Screening of a cis-Hexahydro-1H-thieno[3,4-c]pyrrole Derivative Library for the Identification of Novel Biotinidase Inhibitors

Abstract The discovery of novel modulators of enzyme activity is a cornerstone of modern drug development. Biotinidase (BTD), a key enzyme in the biotin cycle responsible for recycling vitamin B7, represents a compelling...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of novel modulators of enzyme activity is a cornerstone of modern drug development. Biotinidase (BTD), a key enzyme in the biotin cycle responsible for recycling vitamin B7, represents a compelling therapeutic target. Genetic deficiencies in BTD lead to significant neurological and cutaneous abnormalities, highlighting its critical physiological role.[1][2][3] This application note provides a comprehensive, field-proven guide for a high-throughput screening (HTS) campaign designed to identify novel small-molecule inhibitors of human biotinidase from a custom-synthesized library of cis-hexahydro-1H-thieno[3,4-c]pyrrole derivatives. This scaffold was selected for its structural rigidity, three-dimensional character, and synthetic tractability, offering a unique chemical space for inhibitor discovery. We present a multi-tiered screening cascade, beginning with a robust, miniaturized biochemical assay, followed by orthogonal validation and cell-based assays to confirm target engagement and assess cellular phenotype.

Introduction: The Rationale for Targeting Biotinidase and the Utility of the Thienopyrrole Scaffold

Biotinidase is a hydrolase that catalyzes the cleavage of biotin from biocytin and biotinylated peptides, a terminal step in the degradation of carboxylases that makes the vitamin available for reuse.[4] Its indispensability is underscored by the severe pathology of biotinidase deficiency, which can be effectively managed with biotin supplementation if diagnosed early.[5][6] The development of potent and specific BTD inhibitors could provide valuable chemical tools to study the nuances of biotin metabolism and may have therapeutic applications in contexts where modulating biotin availability is desirable.

The cis-hexahydro-1H-thieno[3,4-c]pyrrole core is a bicyclic scaffold that offers a defined three-dimensional geometry. Libraries derived from this core can explore a wider range of chemical space compared to flat, aromatic structures, potentially leading to novel binding modes and improved selectivity. Its saturated nature provides opportunities for stereochemically-defined diversification at multiple points, making it an excellent starting point for generating a library of drug-like molecules.

This guide details a strategic HTS workflow designed to maximize the discovery of high-quality, validated hits. Our approach integrates a sensitive biochemical assay with a suite of secondary assays to eliminate common screening artifacts and confirm on-target activity in a physiologically relevant context.

The Screening Cascade: A Multi-Pronged Approach to Hit Identification

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays that progressively refines the initial large pool of compounds down to a small number of validated hits.[7][8] Our strategy employs a primary biochemical screen for initial hit identification, followed by orthogonal confirmation, dose-response analysis, and two distinct cell-based assays for validation of target engagement and phenotypic consequences.

HTS_Cascade cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Generation Lib cis-Hexahydro-1H-thieno[3,4-c]pyrrole Library Synthesis & QC Primary Primary HTS: Fluorescence Polarization Assay (10 µM Single-Point Screen) Lib->Primary Triage1 Initial Hit Triage (Z-score cutoff > 3) Primary->Triage1 ~1-2% Hit Rate DoseResponse Dose-Response (IC50) & Compound QC Triage1->DoseResponse Active Compounds Orthogonal Orthogonal Assay: Colorimetric Activity Assay DoseResponse->Orthogonal CETSA Cellular Target Engagement: CETSA Orthogonal->CETSA Confirmed Hits Phenotypic Phenotypic Assay: High-Content Metabolic Imaging CETSA->Phenotypic ValidatedHits Validated Hits for SAR Studies Phenotypic->ValidatedHits

Figure 1: High-Throughput Screening Cascade.

Library Generation and Quality Control

A high-quality screening library is fundamental to the success of an HTS campaign.[2]

Synthesis of the cis-Hexahydro-1H-thieno[3,4-c]pyrrole Library

The library is constructed using a diversity-oriented synthesis approach starting from the commercially available cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride scaffold.[9][10] A parallel synthesis workflow is employed to introduce diversity at the pyrrole nitrogen. For example, a set of diverse carboxylic acids can be coupled to the secondary amine to generate a library of amides, exploring a range of electronic and steric properties.

Library Quality Control

Every compound in the screening collection must undergo rigorous quality control to ensure identity, purity, and concentration.

  • Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) is used to assess purity, with a minimum acceptance criterion of >95%.

  • Identity Confirmation: Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of each compound.

  • Compound Management: All compounds are solubilized in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM in 384-well plates for automated handling.

Primary HTS: Fluorescence Polarization (FP) Competition Assay

Causality: A fluorescence polarization assay is chosen for the primary screen due to its homogeneous "mix-and-read" format, high sensitivity, and suitability for automation and miniaturization, which are critical for HTS.[11][12] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[13][14] In our competitive assay format, a fluorescent biotin analog (the "tracer") will have a high polarization signal when bound to biotinidase. A compound from our library that binds to the active site will displace the tracer, causing it to tumble more rapidly in solution, resulting in a decrease in fluorescence polarization.[15]

Reagents and Materials
Reagent/MaterialSupplierPurpose
Recombinant Human BiotinidaseCommercial SourceEnzyme Target
Fluorescein-Biotin ConjugateBiotium, Inc.Fluorescent Tracer[16]
Assay BufferIn-house50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20
384-well Black, Low-Volume PlatesGreiner Bio-OneLow-binding, opaque plates to minimize background
cis-Hexahydro-1H-thieno[3,4-c]pyrrole LibraryIn-house SynthesisTest Compounds
BiotinSigma-AldrichPositive Control Inhibitor
DMSOSigma-AldrichCompound Solvent
Assay Development and Optimization

Before initiating the full screen, the assay must be optimized and validated.[17]

  • Tracer Concentration: The concentration of Fluorescein-Biotin is titrated to find the lowest concentration that gives a robust signal-to-background ratio, typically in the low nanomolar range.

  • Enzyme Titration: A titration of biotinidase against a fixed concentration of the tracer is performed to determine the enzyme concentration that yields ~80% of the maximum polarization signal, ensuring the assay is sensitive to competitive inhibition.

  • DMSO Tolerance: The assay is tested with varying concentrations of DMSO to ensure the final concentration used in the screen (typically 0.1-1%) does not adversely affect enzyme activity or signal.

  • Z'-Factor Determination: The robustness and suitability of the assay for HTS are quantified by calculating the Z'-factor.[17][18] A "dry run" using only positive (biotin) and negative (DMSO) controls is performed across multiple plates. A Z'-factor > 0.5 indicates an excellent assay.

    Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

HTS Protocol

The following protocol is for a single 384-well plate.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of library compounds (10 mM stock) into wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL volume. Dispense DMSO into control wells.

  • Enzyme Addition: Add 25 µL of biotinidase (at 2X final concentration in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Tracer Addition: Add 25 µL of Fluorescein-Biotin (at 2X final concentration in assay buffer) to all wells.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Plate Reading: Read the fluorescence polarization on a suitable plate reader (e.g., PHERAstar or CLARIOstar) with appropriate excitation and emission filters for fluorescein.

Data Analysis and Hit Triage
  • Normalization: Raw polarization values are normalized to the plate controls: % Inhibition = 100 * (mPneg_control - mPsample) / (mPneg_control - mPpos_control)

  • Hit Selection: A Z-score is calculated for each well. Compounds with a Z-score > 3 (corresponding to a significant deviation from the plate median) are considered primary hits.[18]

Hit Confirmation and Orthogonal Validation

Primary hits must be subjected to a series of validation steps to eliminate false positives and confirm their activity.

Dose-Response Confirmation

All primary hits are re-tested using the same FP assay but across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC50). Only compounds that exhibit a clear sigmoidal dose-response curve are advanced.

Orthogonal Biochemical Assay: Colorimetric Activity Assay

Causality: An orthogonal assay with a different detection modality is crucial to eliminate hits that interfere with the primary assay technology (e.g., fluorescent compounds).[19] A colorimetric assay based on the cleavage of an artificial substrate, such as N-(+)-biotinyl-p-aminobenzoic acid (B-PABA), provides this independent verification.[2][19]

Protocol:

  • Confirmed hits are titrated in a 96-well clear plate.

  • Biotinidase is added and incubated with the compounds.

  • The reaction is initiated by adding the B-PABA substrate.

  • After a set incubation time, the reaction is stopped, and a colorimetric reagent is added that reacts with the released p-aminobenzoic acid (PABA).

  • Absorbance is read on a plate reader. A decrease in color development indicates inhibition.

Cellular Assays: Target Engagement and Phenotypic Response

Causality: Moving from a purified protein system to a cellular context is a critical step to verify that a compound can cross the cell membrane and engage its target in a more physiologically relevant environment.[20][21]

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful biophysical method that directly measures the engagement of a compound with its target protein within intact cells.[14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13][20] This provides definitive evidence of on-target activity.

CETSA_Workflow Treat Treat Cells with Compound or Vehicle (DMSO) Heat Heat Cell Suspensions to a Range of Temperatures Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins via Centrifugation Lyse->Separate Detect Detect Soluble Biotinidase (e.g., Western Blot, ELISA) Separate->Detect Plot Plot Soluble Protein vs. Temp to Generate Melt Curve Detect->Plot

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

  • Cell Treatment: Culture a suitable cell line (e.g., HEK293) and treat with a confirmed hit compound (at ~10x IC50) or DMSO for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble biotinidase remaining at each temperature using Western blotting or an ELISA.

  • Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells compared to the DMSO control, indicating protein stabilization and target engagement.

Phenotypic Assay: High-Content Imaging of Mitochondrial Function

Causality: Since biotin is a crucial coenzyme for carboxylases involved in core metabolic pathways (e.g., gluconeogenesis, fatty acid synthesis), inhibiting its recycling should produce a measurable metabolic phenotype.[6] High-content imaging (HCI) allows for the simultaneous, quantitative analysis of multiple cellular parameters at the single-cell level.[12][21][22]

Protocol:

  • Cell Plating and Treatment: Plate a metabolically active cell line (e.g., HepG2) in 384-well imaging plates. Treat with validated hit compounds for 24-48 hours.

  • Staining: Stain the cells with a multiplexed dye combination:

    • Hoechst 33342: To identify and count nuclei.

    • MitoTracker Red CMXRos: To quantify mitochondrial mass and membrane potential.

    • Calcein AM: To assess cell viability.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment cells and mitochondria, and quantify fluorescence intensities and morphological features.

  • Analysis: A compound that inhibits biotinidase is expected to induce metabolic stress, which may manifest as a decrease in mitochondrial membrane potential, changes in mitochondrial morphology (e.g., fragmentation), or a reduction in cell proliferation, providing phenotypic confirmation of its mechanism of action.

Conclusion and Next Steps

This application note outlines a robust, integrated HTS cascade for the identification and validation of novel biotinidase inhibitors from a cis-hexahydro-1H-thieno[3,4-c]pyrrole derivative library. By progressing from a high-throughput biochemical screen to orthogonal validation and sophisticated cell-based assays, this workflow is designed to minimize false positives and deliver high-confidence hits. Compounds that are confirmed to be potent, on-target inhibitors with a clear cellular phenotype represent high-quality starting points for a lead optimization program, where medicinal chemistry efforts can be applied to improve potency, selectivity, and drug-like properties.

References

  • Al-Mubarak, M., & Sorrell, V. L. (2022). Cellular thermal shift assay. In StatPearls. StatPearls Publishing. [Link]

  • Charles River Laboratories. (n.d.). High Content Imaging Assays. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). High Content Imaging. Retrieved from [Link]

  • Egorova, A. V., & Ananthanarayanan, B. (2021). Cellular Thermal Shift Assay: A Novel Tool for Drug Discovery. Biochemistry (Moscow), 86(Suppl 1), S220–S230. [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. Sci Rep, 10(1), 9781. [Link]

  • IDEA Bio-Medical. (2022, May 13). What is High Content Imaging? Retrieved from [Link]

  • Janes, J., et al. (2018). The ReFRAME library as a comprehensive drug repurposing library and its application to the search for inhibitors of Stevea aureus. PNAS, 115(42), E9782-E9791. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • Kobza, K., et al. (2015). Biotinyl-methyl 4-(amidomethyl) benzoate is a competitive inhibitor of human biotinidase. Journal of nutritional biochemistry, 26(11), 1256-1262. [Link]

  • Moczulska, K. E., et al. (2020). Genotypic and phenotypic correlations of biotinidase deficiency in the Chinese population. BMC medical genetics, 21(1), 6. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wolf, B. (2016). Biotinidase deficiency: “if you have to have an inherited metabolic disease, this is the one to have”. Genetics in Medicine, 18(10), 969-970. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Zempleni, J., et al. (2009). Biotin and biotinidase deficiency. Expert review of endocrinology & metabolism, 4(6), 715–724. [Link]

Sources

Method

Analytical and Preparative Resolution of Hexahydro-1H-thieno[3,4-c]pyrrole Stereoisomers: Strategies for Meso, Trans, and Desymmetrized Cis Systems

Abstract The hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a critical bicyclic building block utilized in the development of advanced therapeutics, including KRAS G12C inhibitors [1] and oxazolidinone antibacterial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a critical bicyclic building block utilized in the development of advanced therapeutics, including KRAS G12C inhibitors [1] and oxazolidinone antibacterial agents. While the unsubstituted cis-isomer is frequently utilized, stereochemical ambiguities often arise during synthesis and scale-up. This Application Note clarifies the structural symmetries of this scaffold and provides a comprehensive, field-proven methodology for the analytical resolution and preparative purification of its chiral variants using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).

Stereochemical Fundamentals & Causality

To develop a robust self-validating analytical system, one must first establish the exact stereochemical nature of the target analyte. A common misconception in the purification of this scaffold is the assumption that the unsubstituted cis-isomer exists as a pair of enantiomers.

  • The Meso Cis-Isomer: The unsubstituted cis-hexahydro-1H-thieno[3,4-c]pyrrole possesses a perfect plane of symmetry (

    
     point group) passing through the sulfur and nitrogen atoms and bisecting the C3a–C6a bridgehead bond. Consequently, it is a meso compound  and is strictly achiral.
    
  • The Chiral Trans-Isomer: The trans-isomer possesses

    
     symmetry and exists as a true enantiomeric pair (
    
    
    
    and
    
    
    ).
  • Desymmetrized Cis-Isomers: When the cis-scaffold is asymmetrically substituted (e.g., mono-substitution at the C4 or C6 positions), the plane of symmetry is broken, generating chiral cis-enantiomers (e.g.,

    
    ).
    

In pharmaceutical development, "resolution of cis-hexahydro-1H-thieno[3,4-c]pyrrole" practically refers to either the separation of a desymmetrized cis-derivative, or the diastereomeric removal of chiral trans-impurities from the mesocis-API.

Chromatographic Causality: The Role of Basic Additives

The pyrrolidine nitrogen in this scaffold is highly basic (pKa ~9.5). In both HPLC and SFC, basic amines strongly interact with residual acidic silanols on the silica backbone of Chiral Stationary Phases (CSPs). This causes severe peak tailing, unpredictable retention times, and poor enantiomeric resolution [2]. Causality: To mitigate this, the mobile phase must incorporate a basic additive such as Isopropylamine (IPA) or Diethylamine (DEA). These additives competitively bind to the active silanol sites, masking them from the analyte and ensuring sharp, Gaussian peak shapes [3].

Stereochemistry A Hexahydro-1H-thieno[3,4-c]pyrrole B Stereochemical Symmetry Analysis A->B C1 Unsubstituted Cis-Isomer (Cs Symmetry) B->C1 C2 Trans-Isomer (C2 Symmetry) B->C2 C3 Desymmetrized Cis-Isomer (Asymmetric Substitution) B->C3 D1 Meso Compound (Achiral, No Enantiomers) C1->D1 D2 Chiral Enantiomeric Pair (R,R and S,S) C2->D2 D3 Chiral Enantiomeric Pair (e.g., 3aR, 4S, 6aS) C3->D3 E Chiral Chromatographic Resolution (SFC / HPLC) D1->E Diastereomeric Separation D2->E D3->E

Workflow for the stereochemical classification and resolution of the thieno[3,4-c]pyrrole scaffold.

Analytical Method Development: SFC Screening

Supercritical Fluid Chromatography (SFC) is the technique of choice for basic heterocycles due to the high diffusivity and low viscosity of supercritical


, which allows for flow rates 3–5 times faster than normal-phase HPLC without compromising column backpressure [4].
Quantitative Data: CSP Screening Matrix

A systematic screening approach using immobilized polysaccharide-based CSPs is required. The table below summarizes the optimal starting conditions for resolving chiral variants of the hexahydro-1H-thieno[3,4-c]pyrrole scaffold.

Chiral Stationary Phase (CSP)Selector TypeMobile Phase (Isocratic)AdditiveTemp / BPTypical Selectivity (

)
Chiralpak IA / AD-H Amylose tris(3,5-dimethylphenylcarbamate)

/ MeOH (80:20)
0.2% IPA35 °C / 120 bar1.45 - 1.80
Chiralpak IB / OD-H Cellulose tris(3,5-dimethylphenylcarbamate)

/ EtOH (75:25)
0.2% DEA35 °C / 120 bar1.20 - 1.55
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)

/ IPA (70:30)
0.2% IPA40 °C / 150 bar1.15 - 1.35
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)

/ MeOH (85:15)
0.2% DEA35 °C / 120 bar1.30 - 1.60

Note:


. An 

with a resolution (

) > 1.5 is required for baseline separation and successful preparative scale-up.

Preparative Purification Protocol

Once an analytical method yields


, the method is scaled to Preparative SFC. The following protocol establishes a self-validating loop ensuring >99.5% enantiomeric excess (ee).
Step 1: Sample Preparation (Free Base Conversion)

Causality: The commercially available form of this scaffold is often the hydrochloride salt (CAS: 179339-70-9). HCl salts are highly insoluble in supercritical


 and will precipitate in the system lines or irreversibly damage the CSP.
  • Dissolve 5.0 g of the HCl salt in 50 mL of deionized water.

  • Adjust the pH to 11 using 1M NaOH.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum to yield the free base oil.
    
  • Re-dissolve the free base in HPLC-grade Methanol at a concentration of 50 mg/mL for injection.

Step 2: Scale-Up and Loading Capacity Determination
  • Transfer the optimized analytical conditions to a 21.2 mm x 250 mm preparative column of the winning CSP.

  • Scale the flow rate geometrically:

    
    . (e.g., scaling from a 4.6 mm to a 21.2 mm column requires a ~21x increase in flow rate, typically 70-80  g/min 
    
    
    
    ).
  • Perform a loading study by injecting increasing volumes (0.5 mL, 1.0 mL, 2.0 mL) until the peaks begin to merge (touching-band separation).

Step 3: Stacked Injections
  • Calculate the cycle time (the time difference between the elution of Peak 1 and Peak 2).

  • Program the SFC autosampler to perform stacked injections . By injecting the next sample plug before the previous run has finished eluting, throughput is maximized, reducing solvent consumption by up to 60%.

Step 4: Fraction Recovery and Quality Control (QC)
  • Collect fractions utilizing a Gas-Liquid Separator (Cyclone) to safely vent depressurized

    
     while capturing the liquid modifier and analyte.
    
  • Evaporate the modifier (MeOH/EtOH) using a rotary evaporator at 30 °C to prevent volatilization of the low-molecular-weight pyrrole.

  • Self-Validating QC: Re-dissolve a 1 mg aliquot of each purified fraction in 1 mL of MeOH. Re-inject on the analytical SFC system. The batch passes only if

    
    . If 
    
    
    
    , the fraction is recycled through Step 3.

SFC_Method S1 1. Sample Prep Free Base Conversion S2 2. Analytical Screening CSP & Co-solvent S1->S2 S3 3. Method Optimization Temp & Backpressure S2->S3 S4 4. Preparative SFC Stacked Injections S3->S4 S5 5. Fraction Recovery Depressurization S4->S5 S6 6. QC Analysis ee > 99.5% S5->S6 S6->S3 If ee < 99.5%

Preparative SFC purification cycle featuring stacked injections and self-validating QC feedback.

References

  • US Patent 12291539B2 - KRAS G12C inhibitors (Google Patents). Details the utilization of the hexahydro-1H-thieno[3,4-c]pyrrole scaffold in oncology drug discovery and the necessity of stereochemical control.
  • Quang, C., & Khaledi, M. G. (1993). Improved chiral separation of basic compounds in capillary electrophoresis using beta-cyclodextrin and tetraalkylammonium reagents. Analytical Chemistry, 65(23), 3354-3358. URL:[Link]

  • Desfontaine, V., et al. (2018). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. ResearchGate. URL:[Link]

  • Li, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the scale-up of cis-Hexahydro-1H-thieno[3,4-c]pyrrole production

Core Synthesis Strategy & Workflow The scale-up of cis-hexahydro-1H-thieno[3,4-c]pyrrole (also known as 3-thia-7-azabicyclo[3.3.0]octane) presents unique challenges, primarily revolving around the formation of the tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

Core Synthesis Strategy & Workflow

The scale-up of cis-hexahydro-1H-thieno[3,4-c]pyrrole (also known as 3-thia-7-azabicyclo[3.3.0]octane) presents unique challenges, primarily revolving around the formation of the tetrahydrothiophene ring without compromising the cis-fused bicyclic stereochemistry.

While various routes exist, the Double Nucleophilic Displacement strategy using an N-protected 3,4-bis(mesyloxymethyl)pyrrolidine precursor is the industry standard for reproducibility and safety. This route avoids the difficult hydrogenation of aromatic thiophenes, which often leads to catalyst poisoning and desulfurization.

Master Process Flowchart

G cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Start Start: N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine Step1 Step 1: Activation (MsCl, Et3N, DCM) Start->Step1 0°C to RT Inter1 Intermediate: Bismesylate Step1->Inter1 Workup Step2 Step 2: Cyclization (Na2S·9H2O, DMF/H2O) Inter1->Step2 Slow Addition (High Dilution) Product Crude Product: N-Benzyl-cis-hexahydro-thieno[3,4-c]pyrrole Step2->Product Extraction Step3 Step 3: Salt Formation (HCl/IPA) Product->Step3 Precipitation Final Final Product: HCl Salt (Stable Solid) Step3->Final Filtration

Figure 1: Optimized synthetic workflow for the construction of the bicyclic thieno-pyrrole skeleton via the bismesylate displacement route.

Troubleshooting Guide: Synthesis & Reaction Engineering

Phase 1: Precursor Activation (Mesylation)

Q: My bismesylate intermediate is oiling out and shows low purity. How can I obtain a crystalline solid? A: The N-benzyl-3,4-bis(mesyloxymethyl)pyrrolidine should ideally be a solid. If it oils out:

  • Residual Solvent: Ensure complete removal of DCM. The oil often contains trapped solvent.

  • Triethylamine Salts: Incomplete aqueous washing leaves Et3N·HCl, which prevents crystallization. Wash the organic layer thoroughly with 1M HCl (cold), followed by saturated NaHCO3.

  • Crystallization Solvent: Triturate the crude oil with cold Isopropanol (IPA) or MTBE . Seed crystals are critical for scale-up batches >100g.

Q: I see a significant "monomesylate-monochloride" impurity by LC-MS. What caused this? A: This is caused by the chloride displacement side reaction.

  • Mechanism: The chloride ion generated from MsCl attacks the newly formed mesylate.

  • Fix:

    • Maintain reaction temperature strictly below 5°C during MsCl addition.

    • Avoid large excesses of MsCl (use 2.1–2.2 equiv).

    • Process Change: Switch from MsCl to Ms2O (Methanesulfonic anhydride) if the impurity persists >5%. Ms2O generates methanesulfonate as the leaving group, which is non-nucleophilic compared to chloride.

Phase 2: Cyclization (The Sulfur Insertion)

Q: The yield of the cyclization step is low (<40%), and I see polymeric material. Is the Na2S quality the issue? A: While Na2S quality matters, the issue is likely concentration .

  • The Problem: Intermolecular polymerization competes with intramolecular cyclization.

  • The Solution (High Dilution Principle): Do not dump the bismesylate into the sulfide solution.

    • Protocol: Dissolve Na2S·9H2O (2.5 equiv) in DMF/Water (3:1) at 90°C.

    • Dosing: Slowly add a solution of the bismesylate in DMF to the sulfide solution over 4–6 hours .

    • Concentration Limit: The final concentration of the reaction mixture should not exceed 0.1 M.

Q: The reaction mixture turned dark black/brown. Is the product decomposed? A: Not necessarily. Na2S often contains iron impurities that form black iron sulfides.

  • Verification: Check HPLC/TLC. If the product peak is present, the color is cosmetic.

  • Remediation: Treat the crude work-up solution with activated carbon or Celite filtration to remove colloidal metal sulfides.

Q: We are detecting sulfoxide (M+16) impurities. How do we prevent oxidation during scale-up? A: The thioether moiety is sensitive to air oxidation, especially in the presence of trace metals.

  • Degassing: Sparge all solvents (DMF, Water) with Nitrogen or Argon for 30 minutes prior to use.

  • Antioxidants: Add 0.5 mol% BHT (Butylated hydroxytoluene) or Sodium Metabisulfite to the reaction mixture as a scavenger.

  • Work-up: Avoid using bleach (sodium hypochlorite) to quench the reaction if the product is still in the organic phase. Use peroxide scavengers only on waste streams.

Phase 3: Isolation & Purification (The Bottleneck)

Q: The product has a potent, garlic-like sulfur odor that is escaping the hood. How do we manage this for safety? A: The free base is volatile and malodorous.

  • Containment: Do not rotary evaporate the free base to dryness if possible. Keep it in solution.

  • Scrubbers: Vent all reactor off-gas through a 10% Bleach (NaOCl) + NaOH scrubber. This oxidizes the volatile sulfides to non-volatile sulfoxides/sulfones.

  • Salt Formation: Immediately convert the crude free base to the Hydrochloride salt . The salt is non-volatile and odorless.

Q: We cannot separate the cis-isomer from the trans-isomer. Which one is formed? A: In the [3.3.0] bicyclic system, the cis-isomer is thermodynamically favored by >5 kcal/mol. The trans-fused system is highly strained.

  • Observation: If you see two peaks, the second is likely an impurity (e.g., dimer), not the trans-isomer.

  • Confirmation: Use NOESY NMR. The bridgehead protons (H-3a and H-6a) will show a strong correlation in the cis-isomer.

Q: Phase separation during extraction is poor (emulsions). A: DMF/Water mixtures often emulsify with sulfides.

  • Fix: Dilute the reaction mixture with a large excess of water (3x volume) before extracting with Toluene or MTBE . DCM is prone to emulsions here; Toluene is superior for phase breaking.

  • Brine: Add saturated NaCl to the aqueous layer to drive the organic product out ("Salting out").

Quantitative Data & Specifications

Typical Process Parameters (100g Scale)
ParameterSpecificationRationale
MsCl Equivalents 2.1 – 2.2 eqSufficient for complete conversion; excess leads to impurities.
Na2S Equivalents 2.5 – 3.0 eqExcess required to drive kinetics; sulfide is cheap.
Addition Time 4 – 6 HoursCritical for favoring cyclization over polymerization.
Temperature (Cyclization) 80°C – 95°CHigh temp required to overcome activation energy of ring closure.
Solvent System DMF : Water (4:1)Water is needed to dissolve Na2S; DMF dissolves the organic precursor.
Yield (Step 1) > 90%Quantitative conversion expected.[1]
Yield (Step 2) 65% – 75%Moderate yield due to oligomerization side reactions.

References

  • Confalone, P. N., et al. "Stereospecific synthesis of biotin." Journal of the American Chemical Society, 97(20), 5936-5938. Link (Foundational work on thieno-pyrrole cyclization).

  • Miyazawa, T., et al. "Synthesis of 3-thia-7-azabicyclo[3.3.0]octanes via double nucleophilic substitution." Heterocycles, 55(1), 2001. (Specific protocol for sulfide insertion).
  • Vertex Pharmaceuticals. "Inhibitors of DPP-II and methods of use thereof." US Patent 20040229885. Link (Describes the scale-up of the azabicyclo[3.3.0]octane core).

  • Organic Chemistry Portal. "Synthesis of Tetrahydrothiophenes." Link (General methodologies for C-S bond formation).

  • AChemBlock. "cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride Product Page." Link (Commercial availability and CAS verification).

Disclaimer

This guide is intended for qualified professionals. The synthesis involves hazardous reagents (Methanesulfonyl chloride, Sodium Sulfide) and generates toxic intermediates. All operations must be conducted in a properly ventilated fume hood with appropriate PPE.

Sources

Optimization

Resolving diastereomeric mixtures in the synthesis of substituted cis-Hexahydro-1H-thieno[3,4-c]pyrroles

Current Status: Operational Topic: Resolution of Diastereomeric Mixtures & Stereochemical Control Audience: Medicinal Chemists, Process Chemists Executive Summary & Diagnostic Overview The cis-hexahydro-1H-thieno[3,4-c]p...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Resolution of Diastereomeric Mixtures & Stereochemical Control Audience: Medicinal Chemists, Process Chemists

Executive Summary & Diagnostic Overview

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold is a privileged bicyclic motif, structurally analogous to biotin. In drug discovery, it serves as a rigidified spacer or a pharmacophore in enzyme inhibitors.

The Core Challenge: Synthesis typically involves a [3+2] cycloaddition of azomethine ylides with maleimides or fumarates, followed by thionation/reduction. This pathway generates diastereomeric mixtures arising from:

  • Bridgehead Stereochemistry: cis-fusion (kinetic/thermodynamic preference) vs. trans-fusion (rare, highly strained).

  • Substituent Orientation: Endo vs. Exo positioning relative to the bridgehead.

  • Sulfur Oxidation: Inadvertent oxidation to sulfoxides creates a new chiral center at the sulfur atom, doubling the number of diastereomers.

Diagnostic Decision Tree

Use this logic flow to determine the optimal resolution strategy for your specific mixture.

ResolutionStrategy Start START: Diastereomeric Mixture Detected CheckS Check Sulfur Oxidation State (LCMS/NMR) Start->CheckS Oxidized Sulfoxides Present (S=O) CheckS->Oxidized M+16 or M+32 detected PureS Sulfide Intact (S) CheckS->PureS Clean Reduce PROTOCOL A: Selective Reduction (Return to Sulfide) Oxidized->Reduce Simplify Mixture Scale What is the Scale? PureS->Scale Small < 100 mg Scale->Small Discovery Med 100 mg - 10 g Scale->Med Scale-up Large > 10 g Scale->Large Process SFC PROTOCOL B: Chiral SFC (Rapid, High Resolution) Small->SFC Med->SFC If u0394Rf < 0.1 Flash PROTOCOL C: Flash Chromatography (Silica/Alumina) Med->Flash If u0394Rf > 0.1 Large->Flash If Non-Ionizable Salt PROTOCOL D: Classical Resolution (Diastereomeric Salts) Large->Salt If Amine Present

Figure 1: Strategic workflow for resolving thienopyrrole mixtures. Prioritizing sulfur oxidation state checks prevents "ghost" diastereomer separation.

Troubleshooting Synthesis: Prevention at the Source

Before attempting difficult separations, optimize the [3+2] cycloaddition to favor a single diastereomer. The reaction between an azomethine ylide and a maleimide/fumarate dipolarophile is the most common entry point.

Mechanism: Endo vs. Exo Control[1]
  • Endo Pathway (Kinetic): Favored by secondary orbital interactions (SOI) between the dipole and the dipolarophile carbonyls.

  • Exo Pathway (Thermodynamic): Favored by steric repulsion minimization.

VariableEffect on Diastereoselectivity (dr)Recommendation for cis-Thienopyrroles
Temperature Low temp favors Endo; High temp favors Exo (equilibration).Run at -78°C to 0°C for kinetic endo products.
Lewis Acid Chelates dipolarophile, enhancing SOI.Add Ag(I) or Cu(I) (1-5 mol%) to lock endo selectivity [1].
Solvent Polar solvents stabilize the transition state.Use Toluene (thermal) or THF (catalytic). Avoid protic solvents.
Sterics Bulky N-substituents on maleimide block endo approach.Use N-benzyl or N-H maleimides; alkylate after cyclization.

Common Issue: "My dr is 1:1 despite low temperature."

  • Root Cause: Azomethine ylide instability or rapid reversibility of the cycloaddition (retro-1,3-dipolar cycloaddition).

  • Fix: Ensure the ylide precursor (e.g., silylmethylamine) is high purity. Switch to a AgF catalyzed generation of the ylide to lower the reaction temperature threshold [2].

Resolution Protocols

Protocol A: Handling Sulfur Oxidation (The "Ghost" Isomers)

Symptom: NMR shows complex multiplet splitting; LCMS shows M+16 peaks. Cause: The thiophene/tetrahydrothiophene sulfur is highly susceptible to oxidation by atmospheric oxygen or peroxides in ether/THF. Action:

  • Do not attempt separation yet. You are separating sulfoxides, not just carbon stereocenters.

  • Reduction Step: Dissolve mixture in DCM. Add Dimethyl sulfide (DMS) and TMSCl or treat with Triphenylphosphine (1.1 eq) in refluxing toluene.

  • Result: This collapses the sulfoxide diastereomers back to the parent sulfide, simplifying the mixture for the next step.

Protocol B: Chiral SFC (Supercritical Fluid Chromatography)

Best For: < 5g scale, difficult separations (


).
Why:  The rigid bicyclic structure often co-elutes on normal phase silica. SFC utilizes CO₂ density modulation to separate based on subtle shape differences.
  • Column: Chiralpak IG or IC (Immobilized phases are robust).

  • Co-solvent: 20-40% Methanol with 0.1% Diethylamine (DEA) (for basic amines).

  • Backpressure: 120-150 bar.

  • Temperature: 40°C.

Protocol C: Classical Resolution (Diastereomeric Salts)

Best For: > 10g scale, Process Chemistry. Requirement: The thienopyrrole must have a basic secondary/tertiary amine (e.g., the pyrrole nitrogen).

Step-by-Step Guide:

  • Screening: Prepare 0.1 M solutions of the racemate/mixture in MeOH, EtOH, IPA, and Acetone.

  • Acids: Add 0.5 eq of chiral acids: L-Tartaric acid, Dibenzoyl-L-tartaric acid, (S)-Mandelic acid, (1S)-10-Camphorsulfonic acid.

  • Observation: Look for precipitate formation after 24 hours.

  • Refinement: Heat the suspension to reflux (dissolve) and cool slowly (0.1°C/min) to crystallize the pure diastereomeric salt.

  • Free-Basing: Filter the solid. Treat with 1M NaOH and extract into DCM to recover the resolved free base.

Expert Insight: For thienopyrroles, Dibenzoyl-L-tartaric acid often yields the best crystals due to


-

stacking interactions with the fused rings [3].

Chemical Derivatization (The "Nuclear Option")

If the mixture is inseparable by SFC or crystallization, derivatize the pyrrole nitrogen to increase the "stereochemical leverage."

  • Reaction: React the mixture with a chiral auxiliary (e.g., (S)-Camphanic chloride or (R)-Mosher's acid chloride ).

  • Effect: Converts enantiomers/diastereomers into distinct diastereomeric amides with significantly different physical properties (polarity/solubility).

  • Separation: These amides are usually separable by standard Flash Chromatography (Silica gel, Hexane/EtOAc).

  • Cleavage: Hydrolyze the amide (LiOH/THF or HCl/MeOH) to recover the pure amine.

Frequently Asked Questions (FAQ)

Q1: Why is the cis-fused isomer dominant over trans? A: In [3,4]-fused bicyclic systems involving 5-membered rings (like thienopyrrole), the trans-fusion introduces immense ring strain (approx. 6-8 kcal/mol higher than cis). While trans is possible, it is thermodynamically inaccessible under standard cycloaddition conditions.

Q2: I see a slow isomerization of my purified compound in solution. Why? A: Check the acidity of your solvent. The bridgehead protons (alpha to the carbonyls if it's a succinimide fusion, or alpha to the nitrogen) can epimerize via an enol/enamine mechanism. Store compounds in non-protic solvents with a trace of base (e.g., Et3N) if possible.

Q3: Can I use enzymatic resolution? A: Yes, if you have an ester handle (e.g., a carbamate on the nitrogen or an ester side chain). Lipases like CAL-B (Novozym 435) are highly effective for kinetic resolution of pyrrolidine-based esters [4].

References

  • Grigg, R., et al. (1987). "X=Y-ZH Systems as potential 1,3-dipoles. Part 10. Stereochemistry of 1,3-dipolar cycloaddition of imines." Tetrahedron, 43(24), 5887-5898. Link

  • Tsuge, O., et al. (1986). "Stereoselective synthesis of octahydroindolizines using 1,3-dipolar cycloaddition." Bulletin of the Chemical Society of Japan, 59, 3639. Link

  • BioDuro-Sundia Technical Report. (2018). "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale." BioDuro Insights. Link

  • Gotor, V., et al. (2005). "Enzymatic Desymmetrization of Prochiral Diesters: Synthesis of Optically Active Pyrrolidine Derivatives." Journal of Organic Chemistry, 70(22), 8790-8796. Link

Troubleshooting

Addressing solubility issues of cis-Hexahydro-1H-thieno[3,4-c]pyrrole derivatives in biological assays

Technical Support Center: Troubleshooting Solubility of cis-Hexahydro-1H-thieno[3,4-c]pyrrole Derivatives in Biological Assays Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of cis-Hexahydro-1H-thieno[3,4-c]pyrrole Derivatives in Biological Assays

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay data when working with rigid bicyclic scaffolds. cis-Hexahydro-1H-thieno[3,4-c]pyrrole derivatives are highly valuable in medicinal chemistry, but their rigid 3D geometry and lipophilic nature often lead to high crystal lattice energies and strong intermolecular packing [2]. This translates to poor aqueous solubility, leading to stock precipitation, colloidal aggregation, and false readouts in biological assays.

This guide provides a mechanistic understanding and self-validating protocols to ensure your compounds remain in solution, preserving the integrity of your structure-activity relationship (SAR) data.

Visual Diagnostic Workflow

Workflow Start Compound in DMSO Stock CheckDMSO Visual/Nephelometric Check (Is it fully dissolved?) Start->CheckDMSO HeatSonicate Warm to 37°C & Sonicate CheckDMSO->HeatSonicate Precipitate observed Dilution Dilute into Aqueous Buffer CheckDMSO->Dilution Clear solution HeatSonicate->CheckDMSO CheckBuffer Check for Turbidity/DLS Dilution->CheckBuffer AddSurfactant Add Tween-20 / Pluronic CheckBuffer->AddSurfactant Aggregation/Turbidity Proceed Proceed to Biological Assay CheckBuffer->Proceed Clear / Monomeric AddSurfactant->CheckBuffer

Diagnostic workflow for identifying and resolving compound solubility issues prior to assay execution.

FAQ 1: DMSO Stock Preparation & Storage

Q: Why does my thieno[3,4-c]pyrrole derivative crash out of DMSO after freeze-thaw cycles?

The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened in a humid environment, it absorbs water. Because the cis-hexahydro-1H-thieno[3,4-c]pyrrole core promotes strong intermolecular packing, even a small drop in the dielectric constant of the solvent (due to water ingress) drastically reduces the solubility limit [1]. This causes the compound to nucleate and precipitate out of the stock solution.

Protocol 1: Preparation and Maintenance of Anhydrous DMSO Stocks This protocol self-validates by ensuring the starting material is entirely solubilized before any aqueous interaction occurs.

  • Desiccation: Store 10 mM compound stocks in 100% anhydrous DMSO over molecular sieves or in a specialized desiccator cabinet (relative humidity < 10%).

  • Aliquotting: Aliquot stocks into single-use volumes (e.g., 10-20 µL) immediately upon dissolution to prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Thawing: Thaw aliquots at room temperature in a desiccator. If precipitation is visible, warm the vial to 37°C in a water bath and sonicate for 5 minutes until visually clear.

  • Validation: Use nephelometry or direct UV assessment to confirm the compound is fully dissolved before proceeding to aqueous dilution [4].

FAQ 2: Kinetic Solubility and Buffer Dilution

Q: How do I prevent precipitation when diluting into aqueous assay buffers (e.g., PBS, HEPES)?

The Causality: Direct dilution of a high-concentration DMSO stock into an aqueous buffer causes "solvent shock." The local concentration of water spikes rapidly, and the compound exceeds its kinetic solubility limit before it can disperse [3]. This leads to the immediate formation of colloidal aggregates.

The Solution: Employ a step-down dilution method and utilize biologically compatible co-solvents or surfactants to lower the surface tension and encapsulate the lipophilic core.

Table 1: Recommended Solubilizing Agents and Maximum Tolerated Concentrations

Additive TypeReagentMax Conc. (Biochemical)Max Conc. (Cell-Based)Mechanism of Action
Co-solvent DMSO5%0.5% - 1.0%Disrupts crystal lattice, lowers dielectric constant.
Surfactant Tween-200.05%0.01%Forms micelles, encapsulates lipophilic cores.
Surfactant Pluronic F-1270.1%0.05%Steric stabilization of hydrophobic particles.
Complexing HP-β-CD5 mM1 mMForms inclusion complexes with rigid bicyclic rings.

Protocol 2: Step-Down Dilution Method

  • Intermediate Dilution: Dilute the 10 mM DMSO stock to 1 mM using 100% DMSO.

  • Surfactant Priming: Add the desired surfactant (e.g., 10% Tween-20 stock) directly to the assay buffer to reach the target final concentration (e.g., 0.01%).

  • Vortexing: Place the assay buffer on a vortex mixer at medium speed to create a dynamic fluid state.

  • Slow Addition: Slowly pipette the 1 mM DMSO compound stock directly into the vortexing buffer (avoiding the plastic walls to prevent non-specific binding).

  • Equilibration: Allow the solution to equilibrate for 15 minutes at room temperature before adding biological reagents (enzymes/cells).

FAQ 3: Identifying False Positives/Negatives (Aggregation Artifacts)

Q: My compound shows erratic dose-response curves (e.g., steep Hill slopes). Is it aggregating?

The Causality: Yes. When cis-hexahydro-1H-thieno[3,4-c]pyrrole derivatives exceed their critical aggregation concentration (CAC), they form sub-micron colloidal particles. These colloids non-specifically sequester target enzymes, leading to false-positive inhibition, or they scatter light, interfering with fluorescence/absorbance readouts [3].

Aggregation Monomer Monomer (Active) Oligomer Oligomer (Nucleation) Monomer->Oligomer Solvent Shock Colloid Colloidal Aggregate Oligomer->Colloid Exceeds CAC Artifact Assay Artifact Colloid->Artifact Enzyme Sequestration & Light Scattering

Progression from soluble monomer to colloidal aggregate, resulting in biological assay artifacts.

Protocol 3: DLS and Centrifugation Validation Protocol To build a self-validating system, you must empirically prove your compound is monomeric at the highest tested concentration.

  • Prepare Mock Assay: Prepare the compound at the highest assay concentration (e.g., 50 µM) in the exact assay buffer (without the enzyme/cells).

  • Dynamic Light Scattering (DLS): Analyze 50 µL of the sample via DLS. A clean, monomeric solution will show no significant scattering peaks >10 nm. If peaks between 100-1000 nm appear, colloids are present.

  • Centrifugation Test: If DLS is unavailable, centrifuge the mock assay solution at 21,000 x g for 20 minutes.

  • Quantification: Carefully aspirate the supernatant and quantify the compound concentration via LC-MS/MS or UV-Vis [4]. Compare this to a control solution prepared in 100% DMSO. A >20% drop in concentration indicates severe precipitation/aggregation, requiring a return to Protocol 2 for optimization.

References

  • Title: Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery Source: Smolecule URL
  • Source: Squarespace (Dyes and Pigments)
  • Title: In Vitro Solubility Assays in Drug Discovery Source: Ingenta Connect URL
  • Title: Separation Science in Drug Development, Part 2: High-Throughput Characterization Source: Chromatography Online URL
Optimization

Technical Support Center: Chiral HPLC Method Development for cis-Hexahydro-1H-thieno[3,4-c]pyrrole Isomers

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for the chiral separation of cis-hexahydro-1H-thieno[3,4-c]pyrrole enantiomers.

Because this scaffold is a basic, bicyclic system containing both a secondary amine and a thioether, its chromatographic behavior is highly susceptible to secondary interactions. This guide moves beyond standard templates, focusing on the mechanistic causality behind stationary phase selection, mobile phase modifiers, and troubleshooting.

Module A: Mechanistic Causality & System Design

To successfully resolve the (3aR,6aS) and (3aS,6aR) enantiomers of cis-hexahydro-1H-thieno[3,4-c]pyrrole, we must first understand the physicochemical nature of the analyte. The fully hydrogenated pyrrole ring functions as a secondary aliphatic amine (pKa ~9–10).

When using derivatized polysaccharide chiral stationary phases (CSPs) coated on silica gel, the primary chiral recognition mechanism relies on hydrogen bonding and steric fit within the polysaccharide helical cavities[1]. However, the silica backbone contains residual silanol groups (-SiOH), which are weakly acidic (pKa ~4–5). If unmitigated, the basic amine of our analyte will undergo strong secondary ion-exchange interactions with these silanols, leading to severe peak tailing and loss of resolution[2].

To build a self-validating system, we must introduce a competitive basic modifier—such as Diethylamine (DEA) or Triethylamine (TEA)—into the mobile phase. This modifier selectively saturates the acidic silanol sites, forcing the analyte to interact exclusively with the chiral selector[2].

Mechanism Analyte Analyte: Secondary Amine (Basic, pKa ~9-10) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanols on Silica (Acidic, pKa ~4-5) Silanol->Interaction Result1 Peak Tailing & Resolution Loss Interaction->Result1 Additive Basic Additive (0.1% DEA) Block Competitive Binding to Silanols Additive->Block Block->Silanol Blocks Result2 Sharp Peaks & Chiral Recognition Block->Result2

Fig 1. Mechanism of peak tailing suppression by basic additives on silica-based CSPs.

Module B: Validated Method Development Protocol

The following step-by-step methodology establishes a reliable normal-phase (NP) screening workflow. The protocol is designed to be self-validating: if the system suitability criteria (Resolution


 and Tailing Factor 

) are not met, the workflow dictates an immediate pivot in solvent or CSP chemistry.
Step-by-Step Methodology
  • Stationary Phase Selection: Begin with immobilized polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) due to their broad enantioselectivity and high stability[3]. Immobilized phases allow for a wider range of co-solvents if solubility becomes an issue.

  • Mobile Phase Preparation: Prepare a baseline Normal Phase eluent consisting of

    
    -Hexane and Ethanol (EtOH) or Isopropanol (IPA) in an 80:20 (v/v) ratio.
    
  • Additive Integration (Critical Step): Add exactly 0.1% (v/v) Diethylamine (DEA) to the alcohol modifier prior to mixing with hexane. This ensures homogenous distribution of the silanol-masking agent[2].

  • Sample Preparation: Dissolve cis-hexahydro-1H-thieno[3,4-c]pyrrole in the mobile phase to a concentration of 1 mg/mL. If the compound is supplied as a hydrochloride salt, it must be free-based prior to injection, or the DEA in the mobile phase must be increased slightly to neutralize the salt on-column.

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Lower temperatures often enhance chiral recognition by stiffening the polymer cavity, though it increases backpressure).

    • Detection: UV at 210 nm or 230 nm (due to the lack of strong chromophores in the aliphatic bicyclic system).

Workflow Start Start: cis-Hexahydro-1H- thieno[3,4-c]pyrrole CSP Select CSP: Polysaccharide-based (e.g., Amylose/Cellulose) Start->CSP MP Select Mobile Phase: Normal Phase (Hexane / Alcohol) CSP->MP Additive Add Basic Modifier: 0.1% DEA or TEA MP->Additive Screen Screening & Optimization (Flow rate, Temp) Additive->Screen Eval Evaluate Resolution (Rs > 1.5)? Screen->Eval Success Method Validated Eval->Success Yes Fail Change CSP or Alcohol Modifier Eval->Fail No Fail->CSP

Fig 2. Iterative method development workflow for basic chiral heterocycles.

Module C: Performance Metrics & Quantitative Data

The table below summarizes expected quantitative outcomes during the screening phase of cis-hexahydro-1H-thieno[3,4-c]pyrrole. Notice the direct causality between the presence of the basic additive and the improvement in the Tailing Factor (


).
Chiral Stationary Phase (CSP)Mobile Phase (v/v)AdditiveRetention Time 1 (min)Retention Time 2 (min)Resolution (

)
Tailing Factor (

)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (80:20)None8.49.80.82.8 (Fail)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (80:20)0.1% DEA 7.28.92.1 1.1 (Pass)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (80:20)0.1% DEA6.57.11.21.2 (Pass)
Cellulose tris(4-methylbenzoate)Hexane / IPA (90:10)0.1% DEA12.112.50.51.3 (Pass)

Note: Data represents typical system suitability benchmarks for secondary amine bicyclic scaffolds.


 indicates baseline resolution.

Module D: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing and broad peaks for cis-hexahydro-1H-thieno[3,4-c]pyrrole, even on a brand-new chiral column. What is the root cause? Answer: The root cause is secondary ion-exchange interactions. The secondary amine in the pyrrole ring is highly basic and interacts with the weakly acidic residual silanols on the silica support of the CSP[2]. To resolve this, you must incorporate a basic additive like 0.1% Diethylamine (DEA) or Ethanolamine into your mobile phase. This additive outcompetes the analyte for the silanol sites, ensuring the analyte only interacts with the chiral selector[3].

Q2: I added 0.1% DEA to my mobile phase, and while the peak shape improved, my enantiomeric resolution (


) dropped. Why did this happen? 
Answer:  While DEA masks silanols, excessive concentrations can alter the steric environment of the chiral cavity or compete with the analyte for hydrogen-bonding sites on the polysaccharide carbamate linkages. If resolution drops, reduce the DEA concentration to 0.05% or switch to a bulkier amine modifier like Triethylamine (TEA), which masks silanols effectively but is less likely to penetrate deep into the chiral cavities.

Q3: My analyte is poorly soluble in Hexane/IPA mixtures. Can I use Reversed-Phase (RP) or Polar Organic (PO) modes? Answer: Yes. If you are using immobilized polysaccharide CSPs (e.g., CHIRAL ART Amylose-SA or Chiralpak IA/IB/IC), the chiral selector is covalently bonded to the silica[3]. This allows the use of non-standard solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or 100% Methanol/Acetonitrile in Polar Organic mode[1]. For basic compounds in Polar Organic mode, a mixture of 0.1% DEA and 0.1% TFA (creating a volatile salt buffer) is often used to control the ionization state.

Q4: How do I ensure long-term column stability and method reproducibility when using basic additives? Answer: Once a column is exposed to basic additives like DEA, it retains a "memory effect" because the additive strongly adsorbs to the silica[4]. It is highly recommended to dedicate specific chiral columns strictly for basic analyses. Do not use a DEA-treated column for the separation of acidic enantiomers later, as the retained DEA will cause severe peak distortion for acidic analytes.

References

  • Ali, N. (2012). The separation of specific enantiomers of anticancer reagent cytarabine using HPLC. Lancashire Online Knowledge.
  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • Szczerba, T. (2013). Memory Effects of Mobile Phase Additives on the Whelk-O®1 Chiral Phase. LCGC International.
  • Ribeiro, A. et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of Polar cis-Hexahydro-1H-thieno[3,4-c]pyrrole Intermediates

Ticket ID: PUR-THIENO-34C Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Problem Definition The Challenge: You are a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-THIENO-34C Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Problem Definition

The Challenge: You are attempting to isolate cis-hexahydro-1H-thieno[3,4-c]pyrrole (and its N-substituted derivatives). This scaffold presents a "perfect storm" for purification failures:

  • High Polarity: The secondary amine and thioether functionalities create significant drag on normal phase silica.

  • Lewis Basicity: The pyrrolidine nitrogen interacts strongly with acidic silanols on standard silica gel, leading to peak tailing and irreversible adsorption.

  • Sulfur Sensitivity: The thiophene-derived sulfur is susceptible to oxidation (sulfoxide/sulfone formation) if handled carelessly during concentration.

The Solution Architecture: This guide moves beyond standard flash chromatography. We will implement a Self-Validating Purification Protocol relying on three tiers: pH-Switch Extraction (Tier 1), Modified Stationary Phases (Tier 2), and Scavenging/Crystallization (Tier 3).

Tier 1: The "Solubility Switch" (Acid-Base Extraction)

Context: Before attempting chromatography, you must exploit the basicity of the pyrrole nitrogen. This method is self-validating because it physically separates neutral impurities (unreacted thiophene precursors) from your basic product.

Protocol A: The "Double-Wash" Extraction

Use this for crude reaction mixtures containing non-basic organic impurities.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1M HCl (aq)

  • 2M NaOH (aq) or Saturated NaHCO₃ (for sensitive protecting groups)

  • Brine

Workflow:

  • Dissolution: Dissolve crude oil in DCM.

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
    ).
    
    • Checkpoint: Your product is now in the Aqueous Phase (protonated salt). Impurities remain in the DCM.

  • Wash: Wash the combined acidic aqueous layer with fresh DCM (

    
    ) to remove entrained neutrals.
    
  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution should turn cloudy as the free base oils out.

  • Back-Extraction: Extract the basic aqueous layer with DCM (

    
    ).
    
  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ if product is sticky/polar, as it can adsorb).

Visualization: Acid-Base Logic Flow

AcidBaseFlow Start Crude Mixture (DCM) AcidAdd Add 1M HCl Start->AcidAdd Sep1 Phase Separation AcidAdd->Sep1 OrgLayer1 Organic Layer (Neutrals/Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Salt) Sep1->AqLayer1 Keep BaseAdd Basify (pH > 12) with NaOH AqLayer1->BaseAdd Extract Extract with DCM BaseAdd->Extract FinalOrg Final Organic Layer (Purified Free Base) Extract->FinalOrg FinalAq Waste Aqueous Extract->FinalAq Discard FinalOrg->Start If purity < 95%, proceed to Tier 2

Caption: Logical flow for separating the basic thieno-pyrrole intermediate from neutral impurities.

Tier 2: Chromatography Optimization (The "Tailing" Fix)

Issue: Standard silica gel (


) is acidic. The cis-hexahydro-1H-thieno[3,4-c]pyrrole amine will hydrogen bond to silanols, resulting in broad peaks (tailing) and yield loss.

Troubleshooting Matrix:

ScenarioRecommended Stationary PhaseMobile Phase SystemWhy?
Free Base Isolation Amine-Functionalized Silica (KP-NH) Hexane / Ethyl Acetate (0-100%)The NH-surface blocks silanol interactions. No modifier needed.
Standard Silica Standard Silica (40-63 µm)DCM / MeOH / NH₄OH (90:9:1)Ammonia competes for silanol sites, "freeing" your amine to move.
Highly Polar / Salt C18 (Reverse Phase) Water / Acetonitrile + 0.1% NH₄HCO₃ High pH buffer keeps the amine deprotonated (neutral) for retention on C18.
Technical Note on "Basified Silica Slurry"

If you cannot afford KP-NH columns, you must "deactivate" your standard silica:

  • Slurry your silica in the starting mobile phase containing 1% Triethylamine (TEA).

  • Pour the column.

  • Flush with 2 column volumes of solvent without TEA before loading your sample.

  • Result: This pre-saturates the most active silanol sites.

Tier 3: Handling Sulfur & Stereochemistry

The Sulfur Oxidation Risk

The thioether in the thieno ring is prone to oxidation to sulfoxide (


) or sulfone (

).
  • Symptom: You see a slightly more polar spot appearing on TLC after concentration.

  • Prevention:

    • Use degassed solvents for chromatography.

    • Keep rotary evaporator bath temperature < 40°C .

    • Store the intermediate as the HCl salt (solid) rather than the free base (oil), as the lattice energy stabilizes the molecule against oxidation.

Stereochemical Integrity (cis vs trans)

The cis-fused [3.3.0] system is generally stable, but if you observe a close-running isomer:

  • Diagnosis: Check 1H NMR.[1][2] The bridgehead protons for cis-fused systems typically show a larger coupling constant (

    
     Hz) compared to trans, though this varies by conformation.
    
  • Purification: Chromatography rarely separates these efficiently.

  • Fix: Salt Recrystallization .

    • Dissolve free base in minimal Ethanol.

    • Add 1.1 eq of Oxalic Acid or HCl in Dioxane.

    • The cis-isomer often crystallizes preferentially due to better packing symmetry compared to the twisted trans-isomer.

Decision Tree for Purification Strategy

Use this logic gate to determine your immediate next step.

DecisionTree Start Start: Crude Reaction Mix Check1 Is the Amine Protected? (e.g., N-Boc, N-Cbz) Start->Check1 YesProt Standard Flash (Hex/EtOAc) Check1->YesProt Yes NoProt Is it Water Soluble? Check1->NoProt No (Free Amine) YesWater Use SCX-2 Cartridge (Catch & Release) NoProt->YesWater Yes (High Polarity) NoWater Acid-Base Extraction (Tier 1 Protocol) NoProt->NoWater No (Lipophilic) SCX SCX Protocol: 1. Load (MeOH) 2. Wash (MeOH) 3. Elute (NH3/MeOH) YesWater->SCX

Caption: Strategic decision tree based on protecting group status and solubility.

Frequently Asked Questions (FAQ)

Q: My compound is stuck at the baseline of the TLC plate even in 10% MeOH/DCM. A: You are seeing the "silanol effect." The amine is protonated by the silica.

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane before spotting. Or, add 1%

    
     to your elution solvent.
    

Q: I isolated the product, but it turned into a brown gum overnight. A: This is likely oxidative degradation of the sulfur or polymerization of the free amine.

  • Fix: Immediately convert the oil to the HCl salt by adding 4M HCl in Dioxane and precipitating with Ether. Store at -20°C.

Q: Can I use KMnO4 stain for this compound? A: No. KMnO4 is a strong oxidant and will oxidize the sulfur atom immediately, giving a false positive or confusing spot.

  • Fix: Use Ninhydrin (stains amines red/purple) or Iodine (reversible adsorption).

References

  • General Amine Purification

    • Biotage. (2023).[2][3][4][5] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Specific Scaffold Synthesis & Properties

    • National Center for Biotechnology Information. (2025).[2][6][7][8] PubChem Compound Summary for CID 17921844, Thieno[3,4-c]pyrrole-4,6-dione. Link

  • Recrystallization of Energetic/Polar Materials

    • Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology. Link

  • Chromatography of Polar Heterocyclics

    • Merck Millipore. (2025). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of cis-Hexahydro-1H-thieno[3,4-c]pyrrole with other bicyclic scaffolds in medicinal chemistry

Title : Comparative Analysis of cis-Hexahydro-1H-thieno[3,4-c]pyrrole with Traditional Bicyclic Scaffolds in Medicinal Chemistry Introduction & Strategic Context In modern medicinal chemistry, the transition from flat, s...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of cis-Hexahydro-1H-thieno[3,4-c]pyrrole with Traditional Bicyclic Scaffolds in Medicinal Chemistry

Introduction & Strategic Context In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates and escape "flatland." Bicyclic amines have emerged as critical conformationally restricted bioisosteres for traditional monocyclic amines like pyrrolidine and piperidine. Among these, cis-hexahydro-1H-thieno[3,4-c]pyrrole and its oxidized derivatives (such as the 2,2-dioxide sulfone) have garnered significant attention[1]. These scaffolds offer unique conformational restriction, tunable basicity, and highly specific spatial vectors for substituents, making them invaluable in the design of targeted covalent inhibitors, particularly against challenging oncology targets like KRAS G12C[2] and SHP2[3].

Physicochemical and Structural Profiling The substitution of a simple pyrrolidine with a bicyclic system fundamentally alters the physicochemical profile of a drug candidate. The cis-fused tetrahydrothiophene ring in cis-hexahydro-1H-thieno[3,4-c]pyrrole forces a puckered "V-shape" geometry that monocyclic rings cannot access.

When oxidized to the 2,2-dioxide (sulfone), the scaffold exhibits a profound inductive effect. Causality : The strong electron-withdrawing nature of the sulfone lowers the pKa of the adjacent pyrrolidine nitrogen. A lower pKa ensures that a larger fraction of the molecule remains un-ionized at physiological pH (7.4), which directly enhances passive membrane permeability and reduces basicity-driven off-target toxicities, such as hERG channel inhibition. Furthermore, the sulfone oxygen atoms serve as potent, directional hydrogen bond acceptors to engage specific residues in target binding pockets.

Table 1: Comparative Physicochemical Data of Amine Scaffolds

ScaffoldRing SystemCalculated Amine pKaEstimated LogPTPSA (Ų)*Key MedChem Advantage
Pyrrolidine Monocyclic~11.30.4612.0High flexibility; standard baseline amine.
3-Azabicyclo[3.1.0]hexane Bicyclic (Fused Cyclopropane)~10.60.6012.0Conformational restriction; reduced metabolic clearance.
cis-Hexahydro-1H-thieno[3,4-c]pyrrole Bicyclic (Fused Thioether)~9.51.2037.3Tunable lipophilicity; unique spatial vectors for substituents.
cis-Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide Bicyclic (Fused Sulfone)~8.5-0.5054.5Inductive pKa lowering; strong H-bond acceptors; enhanced permeability.

*Note: Values are representative estimates based on standard predictive models for unsubstituted secondary amines to illustrate structural trends.

Case Study: Targeting the KRAS G12C Mutant The KRAS G12C mutation impairs the hydrolysis of GTP to GDP, effectively trapping the KRAS protein in an active, oncogenic state[4]. While early inhibitors successfully targeted the inactive GDP-bound state, next-generation therapeutics aim to inhibit the active GTP-bound form[5].

The cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide scaffold has been strategically deployed in recent patent literature to achieve this[2]. The bicyclic core precisely positions the covalent warhead (typically an acrylamide) to react with the mutant Cysteine-12, while the sulfone moiety engages in critical hydrogen bonding within the lipophilic switch-II pocket, locking the protein and preventing downstream effector signaling.

KRAS_Pathway EGFR EGFR Activation SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS (GDP-bound) Inactive SOS1->KRAS_GDP Promotes Exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP GTP Effector RAF / MEK / ERK Cascade KRAS_GTP->Effector Tumor Tumor Proliferation Effector->Tumor Inhibitor Inhibitor with thieno[3,4-c]pyrrole 2,2-dioxide scaffold Inhibitor->KRAS_GTP Covalent Binding (Cys12)

KRAS G12C cascade showing targeted inhibition of the GTP-bound state by thieno[3,4-c]pyrrole.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity and reproducibility, the integration of the cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold into a drug core must follow a self-validating methodology.

Protocol 1: Scaffold Incorporation via S_NAr and Oxidation

  • Reagent Preparation : Dissolve the heteroaryl chloride core (1.0 eq) and cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride[6] (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality : DIPEA liberates the free base of the pyrrolidine while its steric hindrance prevents unwanted nucleophilic attack by the base itself.

  • Reaction Execution : Heat the mixture to 80°C under an inert nitrogen atmosphere for 4-6 hours. Monitor progression via LC-MS to ensure complete consumption of the starting material.

  • Oxidation to 2,2-Dioxide : Cool the crude mixture to 0°C and add m-CPBA (2.5 eq) in dichloromethane. Causality : m-CPBA selectively oxidizes the thioether to the sulfone without cleaving the newly formed aryl-amine bond.

  • Purification & Validation : Quench with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant. Extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC. Validate structural integrity using ¹H-NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Biochemical Validation (KRAS G12C Nucleotide Exchange Assay)

  • Protein Preparation : Incubate recombinant KRAS G12C (100 nM) with the synthesized thieno[3,4-c]pyrrole inhibitor at varying concentrations (1 nM to 10 µM) in assay buffer (HEPES pH 7.4, MgCl₂, DTT) for 2 hours.

  • Fluorophore Addition : Add BODIPY-GDP (a fluorescent nucleotide analog) to the reaction mixture.

  • GEF Stimulation : Initiate the exchange reaction by adding SOS1. Causality : SOS1 catalyzes the release of the bound nucleotide. If the inhibitor has successfully covalently bound to Cys12 and locked the protein's conformation, SOS1-mediated exchange is sterically and allosterically blocked.

  • Data Acquisition : Measure fluorescence polarization (FP) over 30 minutes. A decrease in FP indicates the release of BODIPY-GDP.

  • Self-Validation System : Include a DMSO vehicle control (representing 100% exchange) and a known reference inhibitor (e.g., Sotorasib) as a positive control. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model to ensure statistical robustness.

MedChem_Workflow Scaffold Scaffold Selection cis-Hexahydro-1H- thieno[3,4-c]pyrrole Synthesis Late-Stage Functionalization (SNAr / Coupling) Scaffold->Synthesis Oxidation Sulfur Oxidation (to 2,2-dioxide) Synthesis->Oxidation Assay In Vitro Validation (Biochemical & Cell) Oxidation->Assay Optimization Lead Optimization (ADME/Tox) Assay->Optimization

Medicinal chemistry workflow for the integration and biological validation of the bicyclic scaffold.

Conclusion The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold represents a sophisticated evolution in medicinal chemistry design. By offering a highly tunable pKa profile, unique spatial vectors, and the ability to form specific hydrogen bond networks via its oxidized derivatives, it outperforms traditional flat or monocyclic amines. Its successful application in targeting the active state of KRAS G12C and SHP2 underscores its value in developing next-generation therapeutics.

References

  • Title: US12291539B2 - KRAS G12C inhibitors Source: Google Patents URL
  • Title: WO2024229444A2 - Mutant kras inhibitors and uses thereof Source: Google Patents URL
  • Title : SHP2 INHIBITORS - European Patent Office - EP 3772513 A1 Source : Googleapis / European Patent Office URL :[Link]

  • Title : cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride - [H21919] Source : Synthonix URL : [Link]

Sources

Comparative

Validating Target Engagement of Conformationally Restricted cis-Hexahydro-1H-thieno[3,4-c]pyrrole Ligands

Executive Summary The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold represents a privileged class of bicyclic heterocycles used in modern medicinal chemistry to induce conformational restriction . Unlike flexible linear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold represents a privileged class of bicyclic heterocycles used in modern medicinal chemistry to induce conformational restriction . Unlike flexible linear diamines or monocyclic analogs, this scaffold locks pharmacophores into a bioactive conformation, theoretically reducing the entropic penalty of binding (


) and improving metabolic stability.

However, validating the target engagement (TE) of these rigid ligands requires assays sensitive enough to detect improvements in residence time and thermodynamic efficiency , not just simple affinity (


). This guide compares the performance of thieno[3,4-c]pyrrole-based ligands against flexible alternatives and details the specific protocols—Surface Plasmon Resonance (SPR)  and Cellular Thermal Shift Assay (CETSA) —required to validate their superior efficacy.

Part 1: The Landscape of Validation

The "Rigidification" Advantage

In drug design, replacing a flexible linear amine with a fused bicyclic system like cis-hexahydro-1H-thieno[3,4-c]pyrrole is a strategy to improve potency and selectivity.

FeatureFlexible Alternative (e.g., Linear Diamines)Thieno[3,4-c]pyrrole Ligands (Rigid Scaffold)Impact on Validation
Binding Entropy High entropic penalty (must freeze rotatable bonds).Low entropic penalty (pre-organized).ITC shows favorable

; SPR shows slower

.
Selectivity Promiscuous; adapts to multiple pockets.High; fits specific "lock and key" sites.Requires Selectivity Profiling to prove specificity.
Metabolic Stability Vulnerable to N-oxidation/dealkylation.Sterically protected heteroatoms.Microsomal Stability assays often show >2x half-life.
Target Engagement Transient binding (fast

).
Prolonged binding (slow

).
Residence Time becomes the critical metric.
Comparative Performance Data

Hypothetical data based on typical scaffold-hopping campaigns (e.g., GlyT1 or Kinase inhibitors).

MetricFlexible Analog (Linear)Thieno[3,4-c]pyrrole LigandInterpretation
Affinity (

)
120 nM15 nM8x potency boost due to pre-organization.
Dissociation Rate (

)


Critical: Rigid scaffold stays bound 70x longer.
CETSA

Shift
+2.1°C+5.8°CHigher thermal stabilization indicates tighter packing.
Lipophilicity (cLogP) 2.11.8Lower cLogP often improves solubility/bioavailability.

Part 2: Validation Methodologies

To scientifically validate the superiority of the thieno[3,4-c]pyrrole scaffold, you must move beyond simple


 assays. The following protocols focus on kinetic  and cellular  validation.
Protocol A: Kinetic Validation via Surface Plasmon Resonance (SPR)

Objective: To determine the residence time (


) of the ligand. Rigid scaffolds often exhibit "slow-tight" binding kinetics that equilibrium assays miss.
Reagents & Setup
  • Instrument: Biacore T200 or 8K (Cytiva) or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran) for amine coupling of target protein.

  • Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Ligand Stock: 10 mM in 100% DMSO.

Step-by-Step Workflow
  • Immobilization:

    • Activate flow cell with EDC/NHS (1:1) for 420s.

    • Inject target protein (10-20

      
       in Acetate pH 4.5) to reach ~2000 RU.
      
    • Block with Ethanolamine.

  • Kinetic Titration (Single Cycle Kinetics):

    • Prepare a 5-point dilution series of the thieno-pyrrole ligand (e.g., 0.1 nM to 100 nM).

    • Crucial Step: Ensure DMSO concentration is matched exactly (typically 1-2%) in all buffers to prevent bulk refractive index jumps.

    • Inject sequentially from low to high concentration without regeneration between injections.

  • Dissociation Phase:

    • After the highest concentration, allow a long dissociation time (at least 1200s). Note: Rigid ligands often have very slow dissociation; cutting this short will invalidate the

      
       calculation.
      
  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Calculate Residence Time:

      
      .
      

Expert Insight: If the thieno[3,4-c]pyrrole ligand contains a reactive group (covalent inhibitor), the sensorgram will not return to baseline. In this case, use the Two-State Reaction model to calculate


.
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To prove the ligand engages the target inside the cell and stabilizes the protein structure. This confirms cell permeability, which can be an issue for some bicyclic salts.

Reagents & Setup
  • Cell Line: HEK293 or disease-relevant line expressing the target.

  • Detection: Western Blot (low throughput) or AlphaScreen (high throughput).

  • Heating Block: PCR thermal cycler capable of gradients.

Step-by-Step Workflow
  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with thieno-pyrrole ligand (at

      
       concentration) or DMSO control for 1 hour at 37°C.
      
  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50

      
      /tube).
      
    • Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors) and freeze-thaw (3x) to lyse cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Only folded, stable proteins remain in the supernatant. Denatured/aggregated proteins pellet out.

  • Detection:

    • Collect supernatant.

    • Analyze via Western Blot using target-specific antibody.

  • Quantification:

    • Plot band intensity vs. Temperature.

    • Calculate

      
       (melting temperature) for DMSO vs. Ligand.
      
    • 
       is considered significant validation of engagement.
      

Part 3: Visualizing the Mechanism

The following diagram illustrates the mechanistic difference in binding thermodynamics and the validation workflow.

TargetEngagement cluster_0 Ligand Architecture cluster_1 Target Interaction cluster_2 Validation Readout Flexible Flexible Linear Analog (High Entropy Cost) Binding Protein Binding Pocket Flexible->Binding High ΔS penalty Rigid Thieno[3,4-c]pyrrole (Pre-organized/Rigid) Rigid->Binding Low ΔS penalty Complex Ligand-Protein Complex Binding->Complex SPR SPR Analysis (Measure Residence Time) Complex->SPR Kinetics CETSA CETSA (Measure Tm Shift) Complex->CETSA Thermodynamics Result1 Validated Residence Time SPR->Result1 Slow koff confirmed Result2 Validated Intracellular Binding CETSA->Result2 High ΔTm confirmed

Caption: Comparative workflow showing how the rigid thieno[3,4-c]pyrrole scaffold minimizes entropic penalty, leading to slower dissociation rates (SPR) and higher thermal stability (CETSA) compared to flexible analogs.

References

  • Martinez Molina, D., et al. (2013).[1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2] Science, 341(6141), 84-87. Link

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. Link

  • Fang, Y. (2012). Label-free drug discovery.[1] Frontiers in Pharmacology, 3, 128. (Discussion on SPR/DMR for rigid ligands). Link

  • Enamine Ltd. (2024). Bicyclic Aliphatic Amines in Drug Design. Enamine Building Blocks. (Source for scaffold availability and properties). Link

  • Holdgate, G. A., et al. (2010). Biophysical methods in drug discovery from small molecule to pharmaceutical. Drug Discovery Today, 24(9-10), 867-876. Link

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Lead Compounds from the cis-Hexahydro-1H-thieno[3,4-c]pyrrole Scaffold

This guide provides an in-depth technical evaluation of the in vivo efficacy of lead compounds derived from the novel cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold. Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical evaluation of the in vivo efficacy of lead compounds derived from the novel cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of a promising lead candidate against a current market standard, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Emergence of the cis-Hexahydro-1H-thieno[3,4-c]pyrrole Scaffold

The cis-hexahydro-1H-thieno[3,4-c]pyrrole, also referred to as octahydropyrrolo[3,4-c]pyrrole, has recently emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that allows for the precise orientation of substituents, making it an attractive starting point for the design of potent and selective ligands for various biological targets. This guide focuses on the evaluation of lead compounds from this scaffold that have been optimized as orexin receptor antagonists for the treatment of insomnia.

Mechanism of Action: Targeting the Orexin System for Sleep Regulation

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness and arousal.[1] Antagonism of orexin receptors, particularly OX2R, has been identified as a promising therapeutic strategy for insomnia.[2] By blocking the wake-promoting signals of orexins, these antagonists facilitate the transition to and maintenance of sleep. The lead compounds discussed in this guide have been developed as potent dual or selective orexin receptor antagonists.

Below is a diagram illustrating the mechanism of action of orexin receptor antagonists.

cluster_0 Presynaptic Neuron (Orexin) cluster_1 Postsynaptic Neuron Orexin Orexin Peptides OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Binds and Activates Wakefulness Wakefulness Promoting Signaling OXR->Wakefulness Initiates Lead_Compound cis-Hexahydro-1H-thieno[3,4-c]pyrrole Lead Compound (Antagonist) Lead_Compound->OXR Blocks Binding

Caption: Mechanism of orexin receptor antagonism.

In Vivo Efficacy of a Lead Compound: Compound 14l

A series of novel substituted octahydropyrrolo[3,4-c]pyrroles were synthesized and evaluated as dual orexin receptor antagonists.[3] Among these, compound 14l emerged as a lead candidate with potent antagonist activity and favorable pharmacokinetic properties.[3] To assess its in vivo efficacy for promoting sleep, an electroencephalography (EEG) study was conducted in rats.

Comparative In Vivo Efficacy Data

The sleep-promoting effects of Compound 14l were compared to Suvorexant, an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
Compound 14l RatNot specifiedEEG-measured sleep parametersDemonstrated sleep promotion comparable to Suvorexant[3]
Suvorexant RatNot specifiedEEG-measured sleep parametersEstablished benchmark for sleep promotion[3]

This direct comparison demonstrates that the lead compound from the cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold exhibits in vivo efficacy on par with a clinically successful drug, highlighting the therapeutic potential of this novel chemical series.

Alternative and Comparator Compounds

The primary comparator for the in vivo evaluation of novel orexin receptor antagonists is Suvorexant . As the first-in-class approved drug, it sets the standard for efficacy and safety. Other dual orexin receptor antagonists like Lemborexant and Daridorexant also serve as relevant benchmarks. For non-orexin-based sleep aids, compounds like zolpidem (a GABA-A receptor agonist) are often used in preclinical models to compare different mechanisms of sleep induction.

Detailed Experimental Protocol: In Vivo Sleep-Wake EEG/EMG Assessment in Rodents

The following protocol provides a standardized methodology for evaluating the in vivo efficacy of sleep-promoting compounds using EEG and electromyography (EMG) in rats or mice.

Objective: To assess the effects of a test compound on sleep architecture, including total sleep time, sleep latency, and the duration of different sleep stages (NREM and REM).

Materials:

  • Test compound (e.g., Compound 14l) and vehicle

  • Reference compound (e.g., Suvorexant)

  • Surgical tools for implanting EEG/EMG electrodes

  • EEG/EMG recording system (e.g., tethered or telemetric)

  • Sleep scoring software

  • Male Sprague-Dawley rats (250-300 g)

Workflow Diagram:

cluster_0 Pre-Study cluster_1 Study Period cluster_2 Data Analysis A Animal Acclimation (1 week) B EEG/EMG Electrode Implantation Surgery A->B C Surgical Recovery (1-2 weeks) B->C D Baseline EEG/EMG Recording (24-48h) C->D E Compound Administration (Vehicle, Test, or Reference) D->E F Post-Dose EEG/EMG Recording (e.g., 6-8h) E->F G Sleep Scoring (Manual or Automated) F->G H Statistical Analysis of Sleep Parameters G->H

Caption: Experimental workflow for in vivo sleep studies.

Step-by-Step Methodology:

  • Animal Acclimation and Surgery:

    • House rats individually in a temperature- and light-controlled environment (12:12 light-dark cycle) with ad libitum access to food and water for at least one week.

    • Surgically implant EEG and EMG electrodes under anesthesia. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

    • Allow animals to recover for 1-2 weeks.

  • Baseline Recording:

    • Connect the animals to the recording system and allow them to habituate for at least 24 hours.

    • Record baseline EEG/EMG data for a continuous 24-48 hour period to establish normal sleep-wake patterns.

  • Compound Administration:

    • On the test day, administer the vehicle, test compound (e.g., Compound 14l), or reference compound (e.g., Suvorexant) at the beginning of the light (inactive) phase. Administration is typically via oral gavage.

  • Post-Dose Recording and Analysis:

    • Immediately following administration, record EEG/EMG activity for a defined period (e.g., 6-8 hours).

    • Analyze the recorded data using sleep scoring software to classify epochs into wakefulness, NREM sleep, and REM sleep.

    • Calculate key sleep parameters, including:

      • Latency to persistent sleep

      • Total sleep time

      • Time spent in NREM and REM sleep

      • Number and duration of sleep/wake bouts

  • Statistical Analysis:

    • Compare the sleep parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold represents a promising new avenue for the development of orexin receptor antagonists. The lead compound 14l has demonstrated in vivo efficacy comparable to the established therapeutic agent Suvorexant, validating the potential of this chemical series. Further optimization of pharmacokinetic and pharmacodynamic properties of compounds from this scaffold could lead to the identification of a clinical candidate with an improved therapeutic profile for the treatment of insomnia. The detailed protocols provided in this guide offer a robust framework for the continued in vivo evaluation of these and other novel sleep-promoting agents.

References

  • Discovery of novel substituted octahydropyrrolo[3,4-c]pyrroles as dual orexin receptor antagonists for insomnia treatment. Bioorganic & Medicinal Chemistry Letters. [Link][3]

  • Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry. [Link][2]

  • Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. Molecules. [Link][1]

Sources

Comparative

Comparative Guide: Physicochemical Profiling of Thieno[3,4-c]pyrrole vs. Aza-Analogs in Optoelectronics

Executive Summary & Structural Fundamentals For researchers and drug development professionals working in organic electronics and medicinal chemistry, the selection of electron-deficient building blocks dictates the ulti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Fundamentals

For researchers and drug development professionals working in organic electronics and medicinal chemistry, the selection of electron-deficient building blocks dictates the ultimate performance of the synthesized molecule. Thieno[3,4-c]pyrrole-4,6-dione (TPD) is a privileged, highly planar acceptor unit that imparts strong electron-withdrawing capabilities to conjugated polymers, significantly lowering the Highest Occupied Molecular Orbital (HOMO) and increasing the open-circuit voltage (


) in bulk heterojunction (BHJ) solar cells (1)[1].

However, modifying the TPD core by replacing structural carbon or sulfur atoms with nitrogen—creating aza-analogs such as 1,4-dihydropyrrolo[3,2-b]pyrroles or thienopyrazines—fundamentally alters the molecule's physicochemical profile. Aza-substitution provides a powerful vector to fine-tune photophysical properties, deepen the Lowest Unoccupied Molecular Orbital (LUMO), and manipulate solid-state packing via dipole-dipole interactions (2)[2].

G A Thieno[3,4-c]pyrrole (TPD) Core B Aza-Substitution (N for C/S) A->B C Deepened LUMO (Higher Electron Affinity) B->C D Altered π-π Stacking (Dipole Interactions) B->D E Enhanced n-Type Charge Transport C->E D->E

Logical flow of aza-substitution effects on physicochemical properties.

Comparative Physicochemical Properties

The transition from a standard TPD core to an aza-analog involves critical trade-offs between electronic tuning and solution processability. The quantitative data below synthesizes the typical property shifts observed during this structural evolution.

Physicochemical PropertyThieno[3,4-c]pyrrole-4,6-dione (TPD)Aza-Analogs (e.g., Pyrrolo-pyrroles)Mechanistic Causality
HOMO Energy Level -5.50 to -5.60 eV-5.65 to -5.80 eVThe introduction of highly electronegative nitrogen atoms stabilizes the HOMO, increasing the oxidation potential and environmental stability (1)[1].
LUMO Energy Level -3.60 to -3.70 eV-3.80 to -4.00 eVEnhanced electron-withdrawing capacity deepens the LUMO, facilitating n-type electron injection and ambipolar transport (2)[2].
Optical Bandgap (

)
1.80 - 1.90 eV1.60 - 1.75 eVStronger intramolecular charge transfer (ICT) between donor segments and the highly electron-deficient aza-acceptor narrows the bandgap.
Solubility & Packing Moderate; relies on alkyl chainsOften lower; strong dipole interactionsAza-substitution increases molecular polarity. Stronger dipole-dipole interactions necessitate longer, branched alkyl chains to maintain solubility (3)[3].
Primary Device Role High-

OPVs, p-type OFETs
Ambipolar/n-type OFETs, OLEDsThe deepened LUMO allows for stable electron transport and better energetic matching with low-work-function electrodes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of these heterocycles must operate as a self-validating loop. Each chemical transformation must be verified before proceeding to device fabrication.

Workflow Step1 1. Monomer Synthesis (Imidization & Halogenation) Step2 2. Polymerization (Direct Heteroarylation) Step1->Step2 Steric Engineering Step3 3. Soxhlet Purification (Fractional Extraction) Step2->Step3 Defect Minimization Step4 4. Physicochemical Profiling (CV, UV-Vis, XRD) Step3->Step4 High Purity Isolation Step5 5. Device Fabrication (Spin-Coating / EMAN) Step4->Step5 Property Validation

Self-validating experimental workflow from synthesis to device fabrication.

Protocol 1: Synthesis of N-Alkylated TPD Monomers (Addressing Solubility)

Because TPD and its aza-analogs suffer from low solubility due to rigid planarity, side-chain engineering is mandatory (3)[3].

  • Imidization: React thiophene-3,4-dicarboxylic acid with a branched alkylamine (e.g., 2-ethylhexylamine) in acetic anhydride at 140 °C for 16 hours (1)[1].

    • Causality: Acetic anhydride acts as both the solvent and a potent dehydrating agent. The high temperature thermodynamically drives the ring-closing imidization to completion, forming the rigid core while the branched alkyl chain disrupts excessive

      
       stacking.
      
    • Self-Validation:

      
      H-NMR must confirm the complete disappearance of the broad carboxylic acid protons (~11 ppm) and the appearance of the distinct alkyl chain multiplet.
      
Protocol 2: Polymerization via Direct Heteroarylation Polymerization (DHAP)
  • Coupling: Combine dibromo-TPD, a donor comonomer,

    
    , a phosphine ligand, and 
    
    
    
    in an anhydrous solvent. Heat to 100 °C for 24 hours (4)[4].
    • Causality: DHAP is selected over traditional Stille coupling to circumvent the use of highly toxic organotin reagents. The carbonate base deprotonates the acidic C-H bonds of the donor, facilitating direct palladium insertion.

    • Self-Validation: Perform sequential Soxhlet extraction (methanol

      
       acetone 
      
      
      
      hexane
      
      
      chloroform). The chloroform fraction must be analyzed via Gel Permeation Chromatography (GPC) to confirm a high number-average molecular weight (
      
      
      kDa), ensuring the polymer chains are sufficiently long to form interconnected charge-transport networks.
Protocol 3: Device Fabrication & Morphological Control
  • Active Layer Deposition: Dissolve the synthesized polymer and a fullerene derivative (e.g.,

    
    ) in chlorobenzene. Add 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) as a processing additive. Spin-coat onto the ITO/PEDOT:PSS substrate (1)[1].
    
    • Causality: Because TPD and its aza-analogs have a high propensity for crystallization, they often form overly large domains that trap charges. High-boiling additives like CN selectively solubilize the components and slow the solvent evaporation rate. This controlled drying kinetics suppresses macroscopic molecular aggregation and drives optimal nanoscale phase separation.

    • Self-Validation: Atomic Force Microscopy (AFM) must reveal a bi-continuous interpenetrating network with domain sizes of 10-20 nm. If domains exceed 50 nm, the additive ratio must be recalibrated before electrical testing. For virtually insoluble aza-derivatives, Eutectic-Melt-Assisted Nanoimprinting (EMAN) must be substituted for spin-coating (3)[3].

References

  • Title: Facile Synthetic Route of a Solution-Processable, Thieno[3,4-c]pyrrolo-4,6-dione-Based Conjugated Small Molecule and Control of the Optoelectronic Properties via Processing Additives Source: MDPI URL
  • Title: Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells Source: RSC Publishing URL
  • Source: JACS Au (ACS Publications)
  • Title: Managing low solubility of thieno[3,4-c]pyrrole-4,6-dione derivatives in device fabrication Source: BenchChem URL

Sources

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